Hydrogenated castor oil
Description
Overview of Castor Oil as a Renewable Bioresource in Industrial and Academic Contexts
Castor oil, extracted from the seeds of the Ricinus communis plant, is a unique and valuable renewable bioresource. ambujasolvex.comroyalsocietypublishing.org Unlike many other vegetable oils, it is not a primary food source, which positions it favorably as an industrial raw material without competing with food supplies. ambujasolvex.com The global demand for castor oil and its derivatives has seen a significant increase, with projections indicating substantial market growth. ambujasolvex.com
The distinctive chemical structure of castor oil, which is primarily composed of the triglyceride of ricinoleic acid (approximately 90%), sets it apart. alliancechemical.comnih.gov Ricinoleic acid is an 18-carbon fatty acid with a hydroxyl group on the 12th carbon and a double bond. alliancechemical.comnih.gov This unique combination of functional groups—a hydroxyl group, a double bond, and an ester linkage—provides multiple sites for chemical modification, making castor oil a versatile platform for synthesizing a wide range of valuable chemicals and polymers. nih.govresearchgate.net
In industrial settings, castor oil and its derivatives are utilized in over 700 applications, spanning sectors such as lubricants, coatings, plastics, pharmaceuticals, and cosmetics. ambujasolvex.comroyalsocietypublishing.org Its inherent biodegradability and lower toxicity compared to petroleum-based counterparts make it an attractive "green" alternative. nih.govresearchgate.net Academically, the focus of research has been on leveraging its unique chemistry to develop novel materials, including biodegradable polymers, high-performance lubricants, and drug delivery systems. royalsocietypublishing.orgalliancechemical.comnih.gov
The Significance of Hydrogenation as a Chemical Modification Strategy for Castor Oil
Hydrogenation is a crucial chemical modification process that transforms liquid castor oil into a solid, wax-like material known as hydrogenated castor oil (HCO) or castor wax. tomsofmaine.comatamanchemicals.com This process involves the catalytic addition of hydrogen to the carbon-carbon double bonds present in the ricinoleic acid chains of the castor oil triglycerides. atamanchemicals.comnih.gov The hydrogenation process saturates these double bonds, converting the unsaturated fatty acids into saturated ones, primarily 12-hydroxystearic acid. nih.govontosight.ai
The significance of this transformation lies in the profound changes to the oil's physical and chemical properties. Key changes include:
Increased Melting Point: Hydrogenation significantly raises the melting point of castor oil, which is a liquid at room temperature, to a range of 85-90°C, resulting in a hard, brittle solid. ontosight.aichemienterprisesllp.com
Enhanced Stability: The removal of double bonds makes HCO much more resistant to oxidation, thereby increasing its shelf life and stability in various formulations. atamanchemicals.comiigtchem.com
Altered Viscosity and Hardness: HCO exhibits higher viscosity and hardness compared to its unhydrogenated precursor, making it an effective thickening and structuring agent. atamanchemicals.comchemienterprisesllp.com
Water Resistance: The resulting wax is insoluble in water and many organic solvents, a valuable property for applications requiring moisture resistance. atamanchemicals.comulprospector.com
The synthesis of HCO is typically carried out by reacting refined castor oil with hydrogen gas under high pressure and temperature (150°C to 250°C) in the presence of a nickel catalyst. atamanchemicals.com An alternative method, catalytic transfer hydrogenation (CTH), can be performed at ambient temperatures and pressures, offering a more energy-efficient route. nih.gov
Historical Developments and Evolution of Research on this compound
The use of castor oil dates back to ancient civilizations, where it was valued for various purposes, including as a fuel for lamps and for its medicinal properties. tomsofmaine.comambujasolvex.com The advent of modern chemistry opened up new avenues for its industrial utilization. The development of hydrogenation processes in the early 20th century was a pivotal moment, allowing for the conversion of liquid oils into solid fats, a technology that was soon applied to castor oil.
Initially, research and applications of HCO were driven by its utility as a thickener and structuring agent in products like lubricating greases and polishes. ambujasolvex.comatamanchemicals.com Its moisture resistance made it a valuable component in coatings and as a release agent in various manufacturing processes. chemienterprisesllp.comatamanchemicals.com
In recent decades, research on HCO has evolved and expanded significantly. There is a growing interest in its use in more advanced and specialized applications. Current research focuses on:
Polymer Science: HCO is being investigated as a bio-based building block for synthesizing polyurethanes, polyesters, and other polymers, contributing to the development of sustainable materials. alliancechemical.comresearchgate.net
Rheology Modification: Detailed studies are being conducted on the crystal morphologies of HCO (fibers, rosettes, and irregular crystals) and their effect on the rheological properties of complex fluids, which is crucial for optimizing its performance in products like paints and cosmetics. researchgate.netmcmaster.ca
Nanotechnology: Researchers are exploring the use of HCO and its derivatives in the synthesis of nanoparticles and as components in advanced drug delivery systems, such as in the fabrication of tripolymer-based nanofibers to enhance the release and solubility of active compounds. alliancechemical.comacs.org
Advanced Coatings: Novel applications include the development of self-healing polymers and smart coatings that utilize castor oil-based components. alliancechemical.com For instance, this compound-modified graphene oxide has been developed as a self-thixotropic nanofiller to enhance the anti-corrosion performance of coatings. researchgate.netresearchgate.net
Scope and Academic Relevance of this compound Research
The academic relevance of this compound research is broad and interdisciplinary, touching upon key areas of contemporary chemical science. The ongoing research is driven by the increasing demand for sustainable, high-performance materials derived from renewable resources.
The scope of HCO research encompasses:
Green Chemistry: As a derivative of a renewable and non-food bioresource, HCO is a prime example of a green chemical. ambujasolvex.comalliancechemical.com Research in this area focuses on developing more sustainable synthesis methods, such as catalytic transfer hydrogenation, and on expanding its use as a replacement for petroleum-derived chemicals. nih.gov
Material Science: The unique properties of HCO make it a valuable component in the formulation of a wide range of materials. Research is focused on understanding the structure-property relationships of HCO-based materials to tailor their performance for specific applications. This includes its use as a plasticizer and lubricant in polymers like PVC and polyethylene (B3416737). ambujasolvex.comspecialchem.com
Pharmaceutical Sciences: In pharmaceuticals, HCO is used as an excipient in tablet and capsule manufacturing and in topical formulations. chemienterprisesllp.comambujasolvex.com Current research is exploring its potential in advanced drug delivery systems and for its inherent antimicrobial and anti-inflammatory properties. ambujasolvex.com
Industrial Applications: The versatility of HCO has led to its use in a multitude of industrial products. It serves as a rheological modifier in paints and coatings, a thickener in lubricating greases, and a structuring agent in personal care products. atamanchemicals.comresearchgate.netulprospector.com Research continues to uncover new applications and optimize its performance in existing ones. ambujasolvex.com
The continued exploration of this compound's properties and potential applications underscores its importance as a versatile and sustainable chemical compound in advanced scientific research and industrial innovation.
| Property | Castor Oil | This compound |
| Physical State at Room Temperature | Liquid | Solid (Waxy) |
| Color | Pale yellow | White to cream-colored |
| Odor | Faint, mild | Odorless |
| Melting Point | ~ -18 to -10 °C | 85 - 90 °C |
| Iodine Value (g I₂/100g) | 82 - 90 | < 5 |
| Hydroxyl Value (mg KOH/g) | ~ 160 | ~ 155 |
| Saponification Value (mg KOH/g) | 176 - 187 | 175 - 182 |
| Key Fatty Acid Component | Ricinoleic Acid | 12-Hydroxystearic Acid |
| Solubility in Water | Insoluble | Insoluble |
Table 1: Comparison of Physicochemical Properties of Castor Oil and this compound
| Industry | Application | Function |
| Lubricants | Multipurpose greases, metal drawing lubricants | Thickening agent, provides water resistance |
| Cosmetics & Personal Care | Lipsticks, deodorants, creams, lotions | Structuring agent, emollient, thickener |
| Plastics & Polymers | PVC, polyethylene | Lubricant, release agent, plasticizer |
| Coatings & Paints | Varnishes, lacquers, inks | Rheology modifier, improves gloss and durability |
| Pharmaceuticals | Tablets, ointments | Binder, emulsifier, stabilizer, lubricant |
| Textiles | - | Softening agent, water repellent |
| Adhesives | - | Film-forming agent, improves adhesion |
| Candles | - | Hardening agent, improves burn time |
Table 2: Industrial Applications of this compound
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXQTXVACYMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051701 | |
| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
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Molecular Weight |
939.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [BASF MSDS] | |
| Record name | Castor oil, hydrogenated | |
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CAS No. |
139-44-6, 8001-78-3 | |
| Record name | Trihydroxystearin | |
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| Record name | Glyceryl tris(12-hydroxystearate) | |
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| Record name | Castor oil, hydrogenated [NF] | |
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| Record name | Thixin R | |
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| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |
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| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |
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| Record name | Castor oil, hydrogenated | |
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| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |
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| Record name | TRIHYDROXYSTEARIN | |
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Synthesis Methodologies and Mechanistic Investigations of Hydrogenated Castor Oil
Catalytic Hydrogenation Processes of Castor Oil
The industrial production of hydrogenated castor oil predominantly relies on catalytic hydrogenation, a process that involves the reaction of castor oil with hydrogen gas in the presence of a catalyst. This method effectively converts the unsaturated fatty acids in the oil into their saturated counterparts. atamanchemicals.comambujasolvex.com
Heterogeneous catalysts are widely employed in the hydrogenation of castor oil due to their efficiency and ease of separation from the product. Nickel catalysts are a common choice for this process. ambujasolvex.comracheme.com Supported nickel catalysts, often on a siliceous support, are utilized for their high activity and good resistance to catalyst poisons. racheme.comsuhanscatalyst.com Palladium catalysts, often on a carbon support (Pd/C), are also effective for the hydrogenation of castor oil. colab.wsresearchgate.net
The selection of the catalyst is crucial for achieving the desired degree of hydrogenation and product characteristics. For instance, a nickel catalyst can be repeatedly subjected to reduction and oxidation reactions to produce a this compound with a low iodine value, indicating a high degree of saturation. google.com
The yield and properties of this compound are significantly influenced by various reaction parameters, including temperature, pressure, and catalyst concentration.
Temperature: The hydrogenation of castor oil is an exothermic reaction. castoroil.in While higher temperatures generally increase the reaction rate, they can also lead to undesirable side reactions. For castor oil, maintaining a temperature below 150°C is crucial to preserve the hydroxyl groups on the ricinoleic acid chains. evonik.com Temperatures exceeding this can lead to the removal of these functional groups or their conversion to ketones. evonik.com
Pressure: Higher hydrogen pressure facilitates the reaction at lower temperatures by increasing the availability of hydrogen at the catalyst surface. evonik.com Typical pressure ranges for castor oil hydrogenation are between 2-2.5 kg/cm ³ castoroil.in and can go up to 5 to 12 bar. evonik.com
Catalyst Concentration: A sufficient concentration of the catalyst is necessary for efficient hydrogenation. castoroil.in The reaction rate generally increases with catalyst dosage up to a certain point, after which the increase may level off. aocs.org
Table 1: Effect of Reaction Parameters on Castor Oil Hydrogenation
| Parameter | Effect on Hydrogenation | Optimal Range/Considerations |
| Temperature | Increases reaction rate but can cause unwanted side reactions. | Typically 125-150°C to preserve hydroxyl groups. castoroil.inevonik.com |
| Pressure | Increases hydrogen availability, allowing for lower reaction temperatures. | 2-12 bar. castoroil.inevonik.com |
| Catalyst | Influences reaction rate and selectivity. | Nickel and Palladium are commonly used. ambujasolvex.comresearchgate.net |
The hydrogenation of the double bond in the ricinoleic acid moiety of castor oil triglycerides proceeds through a series of steps on the surface of the heterogeneous catalyst.
The process begins with the adsorption of the unsaturated fatty acid chain onto the catalyst surface. aocs.org Hydrogen molecules also adsorb onto the catalyst and dissociate into hydrogen atoms. aocs.org A hydrogen atom is then added to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate. aocs.org This step is reversible. The addition of a second hydrogen atom to the other carbon atom of the original double bond results in the formation of a saturated fatty acid chain, which then desorbs from the catalyst surface. aocs.org
During this process, the concentration of double bonds decreases, leading to a slowing of the reaction rate. aocs.org Polyunsaturated fatty acids, if present, tend to react first, followed by the less reactive monounsaturated fatty acids. aocs.org
Alternative Hydrogenation Approaches
While conventional catalytic hydrogenation using hydrogen gas is the standard industrial method, alternative approaches are being explored to offer milder reaction conditions and avoid the handling of pressurized hydrogen gas.
Catalytic Transfer Hydrogenation (CTH) is an alternative method that utilizes organic molecules as hydrogen donors in the presence of a catalyst. nih.govresearchgate.net This technique avoids the need for high-pressure hydrogen gas, making the process simpler and potentially safer. researchgate.net
Various organic compounds can serve as hydrogen donors, including:
Limonene (B3431351): Has been successfully used as both a solvent and a hydrogen donor in the CTH of castor oil with a palladium on carbon catalyst. colab.wsresearchgate.net
Cyclohexene and Isopropanol: Have been investigated as hydrogen donor solvents with a Raney Ni catalyst. researchgate.net
Glycerol (B35011): As a byproduct of biodiesel production, glycerol has been explored as a low-cost and effective hydrogen donor for the CTH of castor oil. researchgate.netresearchgate.net
Advantages:
Milder Reaction Conditions: CTH can often be carried out at or near ambient pressure, reducing the need for specialized high-pressure equipment. researchgate.netnih.gov
Safety: Eliminates the hazards associated with handling flammable and explosive hydrogen gas. researchgate.net
Potential for Renewable Hydrogen Donors: The use of bio-derived donors like limonene and glycerol offers a more sustainable approach. researchgate.netresearchgate.net
Challenges:
Byproduct Formation: The hydrogen donor molecule is converted into a byproduct, which may need to be separated from the final product. For example, in a study using limonene as a hydrogen donor, the hydrogenation of castor oil was accompanied by dehydrogenation, leading to a mixture of 12-hydroxy and 12-keto stearic derivatives. researchgate.net
Catalyst Deactivation: The catalyst can be deactivated by byproducts or impurities in the reaction mixture.
Reaction Efficiency: Achieving high conversion rates and selectivity can be challenging and often requires careful optimization of the catalyst, hydrogen donor, and reaction conditions. researchgate.net
Table 2: Comparison of Conventional Hydrogenation and Catalytic Transfer Hydrogenation (CTH)
| Feature | Conventional Hydrogenation | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | Pressurized Hydrogen Gas | Organic Hydrogen Donor (e.g., Limonene, Glycerol) |
| Pressure | High Pressure (e.g., 2-12 bar) | Ambient or near-ambient pressure |
| Safety | Requires handling of flammable H₂ gas | Avoids the use of pressurized H₂ gas |
| Byproducts | Minimal | Byproducts from the hydrogen donor need separation |
| Equipment | Requires specialized high-pressure reactors | Simpler reactor setup |
Post-Hydrogenation Processing and Purification Techniques
Following the catalytic hydrogenation of castor oil, the crude product contains the desired this compound (HCO) along with the catalyst, residual reactants, and various by-products formed during the reaction. A multi-step processing and purification sequence is therefore essential to isolate the HCO in a form that meets the stringent quality specifications for its intended applications. These downstream processes are critical for ensuring the purity, stability, color, and performance characteristics of the final product.
Catalyst Removal and Product Refinement Strategies
The initial and most critical step in post-hydrogenation processing is the complete removal of the catalyst, typically a nickel-based agent, from the hot oil mixture. Subsequent refinement steps are then employed to eliminate remaining impurities and enhance the physical properties of the wax.
Catalyst Removal
Filtration is the primary industrial method for separating the solid, heterogeneous catalyst from the liquid hydrogenated oil. The efficiency of this step is paramount, as residual catalyst can compromise the product's quality and stability. Several strategies are employed to optimize catalyst removal:
Pressure Filtration: This is a common technique where the oil-catalyst slurry is forced through a filter medium under pressure. It is particularly suited for catalysts like Raney nickel.
Suction Filtration: Often used in laboratory or smaller-scale productions, this method involves drawing the oil through a filter bed, such as one made with a filter agent like diatomaceous earth or cellulose-based materials (e.g., Arbocel), under a vacuum. For safety, especially with potentially pyrophoric catalysts, this process is often conducted under an inert nitrogen blanket.
Filter Aids and Treatments: To improve the efficiency of filtration and ensure the removal of very fine catalyst particles, which can cause the oil to have a dark color, filter aids are often incorporated. One patented method involves adding a slurry of clay and an acid, such as phosphoric or sulfuric acid, to the oil. This treatment renders the clay highly effective at adsorbing and removing the nickel catalyst during filtration.
Catalyst Selection: The choice of catalyst can also influence the ease of removal. Catalysts with a larger average particle size and minimal fines are easier to filter out effectively. Some modern catalysts are specifically designed to allow for rapid filtration post-reaction.
Product Refinement
After the bulk of the catalyst has been removed, the HCO undergoes further refinement to remove soluble impurities and undesirable color and odor compounds.
Bleaching: This step utilizes adsorbent materials, such as activated earth or clay, to remove color pigments and adsorb residual catalyst traces and soaps.
Distillation/Deodorization: To remove any remaining by-products, free fatty acids, and volatile compounds that impart odor and taste, the oil is often subjected to distillation or steam deodorization under vacuum at elevated temperatures. This process yields a neutral, odorless, and tasteless final product.
Degumming: While often performed on the crude castor oil before hydrogenation, a post-hydrogenation degumming step can be used to remove any remaining phospholipids (B1166683) and other gummy materials.
The table below summarizes the common techniques used in the post-hydrogenation purification of HCO.
Table 1: Post-Hydrogenation Processing and Refinement Techniques
| Processing Step | Technique | Objective | Key Parameters/Reagents |
|---|---|---|---|
| Catalyst Removal | Pressure/Suction Filtration | Primary separation of solid catalyst particles from liquid HCO. | Filter press, Büchner funnel, inert atmosphere. |
| Use of Filter Aids | Enhance removal of fine catalyst particles and prevent filter clogging. | Diatomaceous earth, cellulose (B213188) fibers, activated clay. | |
| Acid-Activated Clay Treatment | Improve the adsorption and removal of nickel catalyst. | Phosphoric acid or Sulfuric acid with clay. | |
| Product Refinement | Bleaching | Remove color bodies and adsorb residual impurities. | Activated earth, bleaching clays. |
| Deodorization | Remove volatile compounds, free fatty acids, and odoriferous substances. | High temperature steam stripping under vacuum. | |
| Degumming | Remove phospholipids and other hydratable gums. | Hot water treatment followed by separation. |
Characterization of Residual Impurities and By-products
A thorough characterization of the purified this compound is necessary to ensure it meets quality standards. The hydrogenation process, while highly efficient, can result in a complex mixture containing not only the desired 12-hydroxystearic acid triglycerides but also residual impurities and by-products. The composition can be influenced by the initial feedstock quality and the specific hydrogenation process conditions.
Key impurities and by-products include:
Residual Catalyst: Traces of the hydrogenation catalyst (e.g., nickel, palladium) may remain if the filtration process is incomplete. The definitive check for this is often a residue on ignition test.
Unreacted or Partially Hydrogenated Fatty Acids: The primary component of castor oil is the triglyceride of ricinoleic acid. Incomplete hydrogenation can lead to the presence of residual ricinoleic acid or partially saturated species like oleic acid.
Isomers: A significant side reaction during partial hydrogenation is the formation of trans fatty acid isomers, which have different physical properties from their cis counterparts. While the goal is often full saturation, their presence indicates an incomplete or non-selective reaction.
Side-Reaction Products: Under certain process conditions, other reactions can occur. For example, the hydroxyl group on the ricinoleic acid can be oxidized to form 12-keto-stearic acid. At high temperatures, nickel soaps can also form.
Original Oil Components: The initial refined castor oil may contain small amounts of other fatty acids, such as palmitic acid, stearic acid, and arachidic acid, which will be present in the final hydrogenated product. Free fatty acids (FFAs), mono- and di-acylglycerides, and phospholipids from the crude oil may also persist if not fully removed during refinement.
Analytical techniques such as Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying and quantifying the fatty acid composition and the level of these impurities.
The following table presents a typical fatty acid composition of a commercial this compound, illustrating the distribution of the primary product and common by-products.
Table 2: Typical Fatty Acid Composition of this compound
| Compound Name | Typical Percentage (%) | Classification |
|---|---|---|
| 12-Hydroxy Stearic Acid | 84.0 - 87.0% | Primary Hydrogenation Product |
| Stearic Acid | 8.0 - 11.0% | By-product/Original Component |
| 12-Keto Stearic Acid | Max 4.0% | Side-Reaction Product (Oxidation) |
| Palmitic Acid | 1.0 - 1.5% | Original Oil Component |
| Oleic Acid | 0.2 - 0.6% | Incomplete Hydrogenation By-product |
| Arachidic Acid | Max 0.2% | Original Oil Component |
Data sourced from commercial product specifications.
Advanced Structural Characterization and Chemical Derivatives of Hydrogenated Castor Oil
Analytical Techniques for Compositional Analysis of Hydrogenated Castor Oil
A suite of sophisticated analytical methods is utilized to meticulously characterize the chemical composition and physical structure of this compound. These techniques provide detailed insights into its fatty acid profile, glyceride composition, molecular structure, functional groups, crystalline nature, and surface elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of the fatty acid composition of this compound. The hydrogenation process saturates the double bonds present in ricinoleic acid, the primary fatty acid in castor oil, converting it into 12-hydroxystearic acid. GC-MS is instrumental in verifying the completeness of this conversion and in identifying and quantifying other saturated fatty acids present in the mixture.
The methodology typically involves the transesterification of the triglycerides in this compound to form fatty acid methyl esters (FAMEs). This derivatization step is crucial as it increases the volatility of the fatty acids, making them amenable to gas chromatographic separation. The FAMEs are then injected into the GC system, where they are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its definitive identification.
Optimization of the analytical conditions, including the choice of capillary column and temperature programming, is critical for achieving good resolution of the fatty acid isomers. For instance, different columns, such as polar (e.g., HP-20M) and non-polar (e.g., HP-5) columns, can be employed to achieve optimal separation of various fatty acid methyl esters, including isomers of oleic acid that may be present in partially hydrogenated samples.
| Fatty Acid | Chemical Formula | Typical Percentage (%) | Retention Time (min) [Example] | Key Mass Spectral Fragments (m/z) [Example] |
|---|---|---|---|---|
| 12-Hydroxystearic Acid | C18H36O3 | 85 - 90 | 25.4 | 314 (M+), 299, 229, 187 |
| Stearic Acid | C18H36O2 | 5 - 10 | 22.1 | 298 (M+), 270, 185, 74 |
| Palmitic Acid | C16H32O2 | 1 - 2 | 19.8 | 270 (M+), 227, 143, 74 |
| Arachidic Acid | C20H40O2 | < 1 | 24.5 | 326 (M+), 283, 199, 74 |
High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are powerful techniques for the analysis of the glyceride composition of this compound. These methods are particularly suited for separating and identifying the different triacylglycerols (TAGs) that constitute the bulk of the oil.
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of glycerides is typically achieved using a non-aqueous reversed-phase column (e.g., C18), where the separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The elution order of TAGs is influenced by their equivalent carbon number (ECN), which is a function of the carbon number and the number of double bonds. For hydroxyl-containing TAGs, such as those in castor oil and its hydrogenated form, a modified ECN rule may be applied to better predict retention behavior. eag.comthermofisher.comspectroscopyeurope.com
When coupled with a mass spectrometer, LC-MS provides not only retention time data but also mass information for each eluting peak, enabling the precise identification of individual TAGs. eag.comthermofisher.comspectroscopyeurope.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in the LC-MS analysis of lipids. eag.comthermofisher.comspectroscopyeurope.com These techniques can provide molecular weight information and, through fragmentation analysis (MS/MS), can elucidate the fatty acid composition of each glyceride. spectroscopyeurope.com
A study on the determination of stearic acid and 12-hydroxystearic acid in a derivative of this compound utilized HPLC with evaporative light scattering detection (ELSD), demonstrating the utility of HPLC for quantifying key fatty acid components after hydrolysis of the oil. azooptics.com
| Triacylglycerol (TAG) | Abbreviation | Molecular Weight (g/mol) | Fatty Acid Composition |
|---|---|---|---|
| Tri-12-hydroxystearin | HHH | 939.5 | Three 12-hydroxystearic acid molecules |
| Di-12-hydroxystearoyl-stearoyl-glycerol | HHS | 923.5 | Two 12-hydroxystearic acid and one stearic acid molecule |
| 12-hydroxystearoyl-distearoyl-glycerol | HSS | 907.5 | One 12-hydroxystearic acid and two stearic acid molecules |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound at the molecular level. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the triglyceride structure.
¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to the different types of protons present. For instance, the signals for the glyceryl protons are typically found in the region of 4.0-5.5 ppm. The protons on the carbon atom bearing the hydroxyl group in 12-hydroxystearic acid resonate at a specific chemical shift, providing a clear indication of its presence. The long aliphatic chains of the fatty acids give rise to a large, complex signal in the upfield region (around 0.8-1.6 ppm). The disappearance of signals in the olefinic region (around 5.3-5.6 ppm), which are present in the spectrum of castor oil, confirms the saturation of the double bonds during hydrogenation.
¹³C NMR spectroscopy complements the information from ¹H NMR by providing a spectrum where each unique carbon atom gives a distinct signal. The carbonyl carbons of the ester groups are typically observed around 170-175 ppm. The carbons of the glycerol (B35011) backbone resonate in the range of 60-70 ppm. The carbon atom attached to the hydroxyl group in the 12-hydroxystearic acid moiety shows a characteristic signal, and the various methylene (B1212753) carbons of the fatty acid chains can often be resolved.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycerol CH₂ | ~4.1-4.3 | ~62 |
| Glycerol CH | ~5.2 | ~69 |
| -CH(OH)- | ~3.6 | ~71 |
| -CH₂-COO- | ~2.3 | ~34 |
| Aliphatic -(CH₂)n- | ~1.2-1.6 | ~22-32 |
| Terminal -CH₃ | ~0.9 | ~14 |
| Ester C=O | - | ~173 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint of the sample, with absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The FTIR spectrum of this compound is characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups of 12-hydroxystearic acid. The presence of a strong absorption peak at around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl groups in the triglyceride structure. The aliphatic nature of the fatty acid chains is confirmed by the strong C-H stretching vibrations observed in the 2850-2960 cm⁻¹ region. The absence of a peak around 3010 cm⁻¹, which would correspond to the =C-H stretching of unsaturated bonds, further confirms the hydrogenation of the castor oil.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2920 and ~2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O stretch | Ester (-COO-) |
| ~1465 | C-H bend | Aliphatic (CH₂) |
| ~1170 | C-O stretch | Ester (-COO-) |
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure and polymorphism of this compound. As a solid fat, HCO can exist in different crystalline forms (polymorphs), which significantly influence its physical properties such as melting point, hardness, and texture.
The XRD pattern of a crystalline material is unique and is determined by the arrangement of atoms in the crystal lattice. When a beam of X-rays is directed at a sample, the X-rays are diffracted by the crystalline planes, and the angles and intensities of the diffracted beams are recorded. The resulting diffractogram provides information about the d-spacings (interplanar distances) of the crystal lattice.
Studies on the crystallization of this compound have identified different crystal morphologies, including rosettes, fibers, and irregular crystals. carleton.edukratos.com These morphologies can be influenced by factors such as the cooling rate and the temperature of crystallization. carleton.edukratos.com XRD analysis can be used to distinguish between different polymorphs, such as the α, β', and β forms, which are common in fats and oils. Each polymorph will exhibit a characteristic set of diffraction peaks. For example, the β' polymorph, which is often desired for its smooth texture in food and cosmetic applications, has a distinct XRD pattern compared to the more stable but coarser β polymorph.
| 2θ Angle (°) | d-spacing (Å) | Miller Indices (hkl) [Example] | Relative Intensity |
|---|---|---|---|
| 19.5 | 4.55 | (110) | Medium |
| 21.8 | 4.07 | (200) | Strong |
| 23.2 | 3.83 | (210) | Medium |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that can be used to determine the elemental composition and chemical states of the atoms on the surface of this compound. carleton.edukratos.com This technique is particularly useful for studying the outermost few nanometers of a material. carleton.edu
In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for the identification of the elements present on the surface.
For this compound, an XPS survey scan would be expected to show peaks corresponding to carbon (C 1s) and oxygen (O 1s), the primary constituent elements. High-resolution scans of the C 1s and O 1s regions can provide information about the chemical environment of these atoms. For example, the C 1s spectrum can be deconvoluted into components representing carbon in different functional groups, such as C-C/C-H in the aliphatic chains, C-O in the hydroxyl and ester groups, and O-C=O in the ester groups. This allows for a quantitative analysis of the surface functional groups. XPS can also be used to detect the presence of any surface contaminants or modifications.
| Element | Orbital | Functional Group | Expected Binding Energy (eV) |
|---|---|---|---|
| C | 1s | C-C, C-H | ~284.8 |
| C | 1s | C-O (hydroxyl and ester) | ~286.3 |
| C | 1s | O-C=O (ester) | ~288.7 |
| O | 1s | C=O (ester) | ~532.0 |
| O | 1s | C-O (hydroxyl and ester) | ~533.5 |
Oleochemical Derivatives from this compound
This compound (HCO), a wax-like substance, serves as a versatile precursor for a variety of oleochemical derivatives. Through targeted chemical modifications of its triglyceride structure, which is rich in 12-hydroxystearic acid moieties, a range of valuable industrial chemicals can be synthesized. These derivatives harness the unique functionality of the hydroxyl group and the long carbon chain of the fatty acid, leading to products with tailored properties for diverse applications.
Synthesis and Characterization of 12-Hydroxystearic Acid (12-HSA) from HCO
12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid that is a primary derivative of this compound. researchgate.net The production process typically involves the hydrogenation of castor oil, which saturates the double bonds of the ricinoleic acid component, followed by hydrolysis of the resulting triglycerides. researchgate.net
The synthesis begins with the hydrogenation of castor oil, where the ricinoleic acid is converted to 12-hydroxystearic acid. This process is generally carried out at room temperature under a pressure of 40 psi with alcohol serving as a solvent. castoroil.in The result of this hydrogenation is this compound (HCO), a solid mass primarily composed of the glycerides of 12-HSA. castoroil.in Subsequently, 12-HSA is isolated from HCO through saponification with a sodium hydroxide (B78521) solution, followed by the decomposition of the resulting soaps with hydrochloric acid. castoroil.in
The quality and properties of the final 12-HSA product are highly dependent on several factors, including the quality of the initial castor oil, the specific conditions of the hydrogenation and saponification processes, and the subsequent washing, drying, and storage of the acid. castoroil.in The resulting HCO consists of approximately 80% saturated glycerides of 12-HSA, with smaller amounts of ricinoleic, stearic, palmitic, oleic, and linoleic acids. castoroil.in
Table 1: Physical and Chemical Properties of 12-Hydroxystearic Acid
| Property | Value |
|---|---|
| Chemical Formula | C18H36O3 specialchem.com |
| Molar Mass | 300.5 g/mol nih.gov |
| Appearance | Off-white solid fatty acid/powder castoroil.inchemicalbook.com |
| Melting Point | 74-76 °C chemicalbook.com |
12-HSA is widely used in the manufacturing of lithium and calcium-based lubricating greases due to its ability to impart excellent heat tolerance and water resistance. castoroil.in When reacted with an ester, it provides a hard finish for automotive and appliance industries. castoroil.in In cosmetics, it is used for gelling liquid paraffin (B1166041) in creams and ointments. chemicalbook.com
Polyethylene (B3416737) Glycol (PEG) Ethers of this compound (e.g., PEG-30, PEG-40, PEG-60 HCO)
Polyethylene glycol (PEG) ethers of this compound are non-ionic surfactants produced by the ethoxylation of HCO. This process involves reacting this compound with a specific number of ethylene (B1197577) oxide units, denoted by the number in the ingredient name (e.g., PEG-40 indicates 40 moles of ethylene oxide). specialchem.com These derivatives are valued for their ability to act as emulsifiers, solubilizers, and emollients in a wide range of applications, particularly in the cosmetics and pharmaceutical industries. specialchem.comatamanchemicals.com
The synthesis involves the addition of ethylene oxide to the hydroxyl groups of the 12-hydroxystearic acid component of the HCO triglycerides. This reaction results in a mixture of polyethylene glycol ethers with varying chain lengths. For instance, PEG-40 this compound is synthesized by reacting synthetic polyethylene glycol with natural this compound through ethoxylation, where 40 molecules of ethylene glycol are added. specialchem.com
These PEG ethers are typically soluble in both water and oil, making them effective at emulsifying and solubilizing oil-in-water formulations. newdirectionsaromatics.com They function by reducing the surface tension between oil and water, allowing for the creation of stable and homogenous mixtures. atamanchemicals.comlesielle.com Their foam-enhancing properties also make them suitable for use in liquid cleansers. newdirectionsaromatics.com
Table 2: Properties and Functions of PEG-40 this compound
| Property/Function | Description |
|---|---|
| Appearance | White to yellowish, semi-solid paste specialchem.com |
| Solubility | Soluble in both water and oil specialchem.com |
| Emulsifier | Stabilizes oil-in-water emulsions, preventing separation of components lesielle.comnaturallythinking.com |
| Solubilizer | Helps to dissolve poorly soluble components in aqueous solutions atamanchemicals.com |
| Surfactant | Decreases surface tension, aiding in the removal of dirt and oil from skin and hair newdirectionsaromatics.comlesielle.com |
| Emollient | Softens and soothes the skin by forming a protective hydrating layer specialchem.comnewdirectionsaromatics.com |
Different PEG derivatives of HCO, such as PEG-30, PEG-40, and PEG-60, will have varying degrees of water solubility and different emulsifying properties depending on the length of the polyethylene glycol chain. PEG-60 this compound, for example, is a polyethylene glycol derivative containing an average of 60 moles of ethylene oxide and has a melting point of 34 to 38°C. google.com
Amide Derivatives (e.g., Diamide (B1670390) Wax from HCO and Ethylenediamine)
Amide derivatives of this compound, such as diamide waxes, are synthesized by reacting HCO with amines. A notable example is the reaction of HCO with ethylenediamine (B42938) to produce a diamide wax. researchgate.net This process involves the amidation of the fatty acid components of the HCO triglycerides.
The synthesis of a diamide wax from HCO and ethylenediamine has been achieved by reacting the two components at a molar ratio of 1:3 at a temperature of 130°C for 2.5 hours to achieve the highest conversion rate. researchgate.netresearchgate.net The resulting product is a wax that incorporates two amide groups, as confirmed by Fourier transform infrared (FTIR) spectroscopy and Nuclear magnetic resonance (NMR). researchgate.netresearchgate.net
These diamide waxes exhibit distinct physical properties that make them suitable for various industrial applications. The diamide wax synthesized from HCO and ethylenediamine has a melting point of 130°C and demonstrates significant hardness, being over eight times harder than beeswax and over four times harder than paraffin wax. researchgate.net However, its cohesiveness is slightly poorer than other waxes. researchgate.net Due to their high melting point and hardness, these waxes are explored as substitutes for carnauba wax in applications such as coatings for paperboard. researchgate.netresearchgate.net
Another amide derivative can be synthesized by reacting HCO with ethanolamine (B43304). nih.govjst.go.jp This reaction, carried out at 150°C for 5 hours with a molar ratio of 1:4 (HCO to ethanolamine), yields a product with a melting point of 98°C. nih.govjst.go.jp The hardness of this amide wax was found to be seven times higher than that of beeswax. nih.govjst.go.jp
Table 3: Comparison of HCO-derived Amide Waxes
| Reactant Amine | Reaction Conditions | Melting Point (°C) | Hardness Comparison |
|---|---|---|---|
| Ethylenediamine | 130°C, 2.5 h, 1:3 molar ratio (HCO:amine) researchgate.netresearchgate.net | 130 researchgate.netresearchgate.net | >8x harder than beeswax, >4x harder than paraffin wax researchgate.net |
Other Functionalized Derivatives and Their Synthetic Pathways
Beyond the primary derivatives, the unique chemical structure of this compound allows for the synthesis of a variety of other functionalized derivatives. The presence of the hydroxyl group on the stearic acid backbone is a key feature that enables these transformations.
One area of derivatization involves reactions at the hydroxyl group. For example, esters of 12-hydroxystearic acid can be produced, which find use in cosmetic products like lipsticks and deodorant sticks. chemicalbook.com Furthermore, 12-HSA can be reacted with acrylic esters to produce thermosetting polymers used in high-quality automotive and industrial coatings. chemicalbook.com7phchem.com
Another class of derivatives includes salts of 12-hydroxystearic acid. Lithium 12-hydroxystearate is a key component in the manufacturing of lithium-based grease thickeners. atamankimya.com Similarly, calcium and barium salts of 12-HSA are used in multipurpose greases. atamankimya.com Calcium 12-hydroxystearic acid, in particular, is noted for its ability to act as a stabilizer in polymer formulations, especially for PVC, due to its high-temperature and UV light resistance. nimbasia.com
The synthesis of these derivatives generally follows standard organic chemistry pathways. Esterification is used to produce the ester derivatives, while neutralization with the corresponding metal hydroxide or oxide is employed to create the metallic soap derivatives. The synthesis of thermosetting polymers involves polymerization reactions with suitable monomers. The versatility of HCO and its primary derivative, 12-HSA, as a raw material continues to be explored for the development of new and advanced functional materials. researchgate.net
Crystallization Behavior and Morphological Control of Hydrogenated Castor Oil
Fundamental Studies of Hydrogenated Castor Oil Crystallization
The crystallization of this compound is a complex process influenced by various thermodynamic and kinetic factors. Research into the fundamental mechanisms has identified distinct crystal morphologies, primarily rosettes, fibers, and irregular crystals, each with unique formation pathways. acs.orgmcmaster.ca
The formation of different HCO crystal morphologies is governed by their respective nucleation kinetics. The induction time for nucleation is observed to increase as the isothermal crystallization temperature rises. mcmaster.caresearchgate.net This suggests that a higher degree of supercooling is necessary to initiate crystallization.
Studies suggest that the energy barrier to nucleation is not the same for all crystal shapes. Specifically, the energy barrier for the nucleation of fibrous crystals is considered to be higher than that for rosette-shaped crystals. acs.orgmcmaster.caresearchgate.netresearchgate.net This implies that under conditions of lower energy (e.g., higher temperatures), the formation of rosettes is kinetically favored. Conversely, conditions that provide more energy to overcome the nucleation barrier, such as higher supercooling, can promote the formation of fibers. acs.orgresearchgate.net The kinetics of HCO crystallization have been analyzed using the Avrami model, which helps in understanding the nucleation mechanism and geometry of crystal growth. researchgate.net
Following nucleation, HCO crystals grow into their characteristic shapes. Both fiber and rosette morphologies have been observed to exhibit linear growth during the initial stages of crystallization, which then slows as they approach their final size. researchgate.netresearchgate.net
This compound also exhibits polymorphism, where it can exist in different crystalline structures. Irregular crystals are identified as a thermodynamically less stable form. acs.orgmcmaster.caresearchgate.net Consequently, these crystals have a tendency to transform into more stable polymorphs over time or with changes in temperature. For instance, at a crystallization temperature of 45°C, irregular crystals are observed to form initially and subsequently transform into the more stable rosette morphology. acs.orgresearchgate.netresearchgate.net
Temperature and the related degree of supercooling are primary factors controlling HCO crystal morphology. The specific crystal shapes that form are highly dependent on the isothermal crystallization temperature.
At 70°C: Under these conditions of low supercooling, the crystallization process predominantly yields rosette-shaped crystals. acs.orgresearchgate.net
At 55°C: Increasing the supercooling by lowering the temperature to 55°C facilitates the formation of a higher proportion of fibrous crystals, as the increased driving force helps overcome their higher nucleation energy barrier. acs.orgresearchgate.netresearchgate.net
At 45°C: At this higher degree of supercooling, the initial formation of thermodynamically unstable irregular crystals is favored, which then undergo a transformation into rosettes. acs.orgresearchgate.net
Table 1: Effect of Isothermal Temperature on this compound Crystal Morphology
| Isothermal Temperature | Predominant Crystal Morphology | Observations |
|---|---|---|
| 70°C | Rosettes | Low supercooling kinetically favors the formation of rosettes. acs.orgresearchgate.net |
| 55°C | Fibers and Rosettes | Increased supercooling helps overcome the higher energy barrier for fiber nucleation. acs.orgresearchgate.netresearchgate.net |
| 45°C | Irregular crystals transforming to Rosettes | High supercooling leads to the initial formation of a less stable polymorph. acs.orgresearchgate.net |
| Below 55°C | Short needles, spherically shaped, and/or irregularly shaped crystals | The shape gradually evolves at lower isothermal temperatures. researchgate.net |
| Above 55°C | Combination of rosettes, thick fibers, and thin fibers | Higher isothermal temperatures result in a mix of morphologies. researchgate.net |
The rate at which the HCO is cooled through its crystallization temperature range significantly impacts the resulting crystal morphology. The cooling rate determines the balance between nucleation and crystal growth kinetics. mdpi.com
Slow Cooling Rate (e.g., 1°C/min): A slow cooling rate allows more time for the system to approach thermodynamic equilibrium. This condition favors the formation of more ordered and stable crystal structures, resulting in a higher yield of rosettes and fibers. acs.orgmcmaster.caresearchgate.net
Fast Cooling Rate (e.g., 5°C/min): Rapid cooling creates a high degree of supercooling quickly, where nucleation rates can surpass crystal growth rates. mdpi.com This kinetically traps the system in a less stable state, favoring the formation of thermodynamically less stable irregular crystals. acs.orgmcmaster.caresearchgate.net
Table 2: Influence of Cooling Rate on this compound Crystal Morphology
| Cooling Rate | Resulting Crystal Morphology | Underlying Mechanism |
|---|---|---|
| Slow (e.g., 1°C/min) | More Rosettes and Fibers | Allows sufficient time for the formation of more thermodynamically stable crystal structures. acs.orgmcmaster.caresearchgate.net |
| Fast (e.g., 5°C/min) | More Irregular Crystals | High supercooling is achieved rapidly, favoring the kinetically preferred, less stable polymorph. acs.orgmcmaster.caresearchgate.net |
Emulsion Crystallization of this compound
When this compound is crystallized within an oil-in-water emulsion, the presence of surface-active agents introduces a distinct crystallization pathway that differs significantly from classical emulsion crystallization.
In the emulsion crystallization of HCO, surfactants play a crucial role that extends beyond simply stabilizing the emulsion droplets. The surfactant in the aqueous phase enables a unique, aqueous-phase-driven crystallization mechanism. acs.orgacs.orgresearchgate.net
The key functions of the surfactant in this process are:
Increased Solubility: Surfactants increase the solubility of HCO in the aqueous phase. acs.orgresearchgate.netepa.gov This solubilization is essential for the formation of non-spherical and often highly elongated crystals directly within the aqueous phase. acs.orgacs.org
Sustained Crystal Growth: The increased solubility sustains the growth of these aqueous-phase crystals. acs.orgresearchgate.net
Mass Transport Mechanism: The emulsified HCO droplets act as reservoirs. A continuous transport mechanism is established where HCO moves from the oil droplets, through the aqueous phase, to the growing crystals. acs.orgacs.orgresearchgate.net This allows for the complete crystallization of HCO in the aqueous phase, even if only a fraction of the total HCO is solubilized at any given moment. acs.orgepa.gov
This aqueous phase crystallization is most likely to occur under conditions of high surfactant concentration and at temperatures that are high, yet still below the crystallization temperature of HCO. acs.org The specific type of surfactant also influences the process. Studies have investigated this mechanism with various surfactants, including amine oxide, sodium linear alkylbenzenesulfonate, monoethylamine linear alkylbenzenesulfonate, and sodium dodecyl sulfate. acs.orgresearchgate.netepa.gov
Transport Mechanisms of this compound from Emulsion Droplets to Aqueous Phase Crystals
The crystallization of this compound (HCO) in oil-in-water emulsions can follow a mechanism that deviates from classical emulsion crystallization. researchgate.net A key process involves an aqueous-phase-driven crystallization, which leads to the formation of nonspherical and sometimes highly elongated crystals. researchgate.netepa.gov This process is critically dependent on the presence of surfactants in the aqueous phase. researchgate.netresearchgate.net Surfactants enhance the solubility of HCO in the water phase, which sustains the growth of crystals within the aqueous medium rather than within the oil droplets themselves. researchgate.netresearchgate.net
Under specific conditions, the emulsified HCO can completely crystallize in the aqueous phase, even when only a portion of the HCO is initially solubilized. researchgate.netepa.gov This indicates the existence of a continuous transport mechanism. researchgate.netepa.gov In this mechanism, the emulsion droplets act as reservoirs, steadily supplying HCO to the aqueous phase, which then diffuses to the growing crystals. researchgate.net The efficiency and dynamics of this transport are influenced by the type and concentration of the surfactant, which dictates the solubility of HCO and, consequently, the resulting crystal shapes. researchgate.netepa.gov
In-situ Observation and Characterization of Crystal Morphology in Emulsions (e.g., Polarized Light Microscopy, Scanning Electron Microscopy)
The direct observation and characterization of this compound (HCO) crystal morphology in emulsions are commonly performed using various microscopic techniques. mcmaster.ca These methods allow for in-situ analysis of crystal formation, shape, and size distribution under different processing conditions. researchgate.netacs.orgsemanticscholar.org
Polarized Light Microscopy (PLM): PLM is a fundamental technique used to observe the crystallization of HCO in real-time, particularly within a controlled temperature and shear environment. researchgate.netmcmaster.ca Because crystalline structures are typically anisotropic, they interact with polarized light to reveal details about their morphology. microscopeworld.com PLM has been instrumental in studying the isothermal crystallization kinetics of HCO, observing the linear growth of fibers and rosettes at the initial stages. researchgate.net It is also used to study the effects of shear, where changes in crystal shape, such as the elongation of rosettes in the direction of flow, can be directly visualized. acs.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface morphology. mdpi.com After samples are prepared and dried, SEM analysis reveals the detailed three-dimensional structure of different crystal polymorphs, such as rosettes, fibers, and irregular crystals. mcmaster.caacs.orgsemanticscholar.org This technique has been used to confirm the various morphologies that form under different thermal conditions, for example, the formation of rosettes at 70°C versus fibers at 55°C. acs.org
Together, these in-situ and high-resolution imaging techniques provide a comprehensive understanding of how processing variables influence the final crystalline structure of HCO in emulsions. mcmaster.caacs.orgsemanticscholar.org
Impact of Shear and Processing Conditions on Crystalline Microstructure
Shear-Induced Effects on Crystal Nucleation and Growth
The application of shear during the crystallization of this compound (HCO) from an emulsion has a significant impact on both crystal nucleation and subsequent growth. mcmaster.caacs.org Shear is known to promote and enhance the rate of nucleation. mcmaster.ca As the shear rate increases, the number of nuclei formed also increases, which is attributed to a reduction in the activation energy barrier for nucleation. mcmaster.ca This can lead to an increase in homogeneous nucleation. mcmaster.ca
The effect of shear on crystal morphology is complex and depends on the intensity and duration of the shear applied. mcmaster.caacs.org
Gentle Shear: Low or gentle shear rates (e.g., 1 s⁻¹) have been found to favor the formation of fibrous crystals. mcmaster.caacs.org
High Shear: As the shear rate or duration increases, it can lead to the breakup of these fibers. mcmaster.caacs.org High shear rates also increase the probability of particle collisions, which can cause crystals to aggregate and form a solid mass. mcmaster.ca
Furthermore, the cooling rate during crystallization interacts with shear effects. At lower cooling rates (below 2 °C/min), the average crystal size tends to decrease as the shear rate increases. acs.org
Rheo-Crystallization Studies and Microstructural Evolution under Flow
Rheo-crystallization studies investigate the evolution of the crystalline microstructure of this compound (HCO) while it is subjected to flow. These studies reveal that processing conditions like shear have a lasting effect on the material's microstructure and final rheological properties. aip.orgresearchgate.net The application of shear during sample preparation can permanently alter the structure of the resulting colloidal gel. aip.org
Under flow, the morphology of HCO crystals can be altered. For instance, rosette-shaped crystals tend to become elongated in the direction of the flow. acs.org The study of HCO as a fibrous colloidal gel shows it undergoes phase transitions in response to osmotic pressure gradients, and its rheological behavior is influenced by its shear history. aip.org Materials that have been pre-sheared exhibit different transitional properties compared to non-sheared samples, indicating that the shear induces structural changes that are not fully reversible. aip.orgresearchgate.net This is critical in industrial applications where HCO is used as a rheology modifier, as the processing steps involving mixing and dilution can dictate the final performance and stability of the product. mcmaster.caaip.org Many products containing HCO exhibit shear-thinning and thixotropic behavior, where viscosity decreases under shear stress over time. mcmaster.cawikipedia.org
Characterization of Crystal Shapes: Spherulitic, Rosettes, Fibers, Needles, Irregular Crystals
This compound (HCO) can crystallize into several distinct morphologies, the formation of which is highly dependent on processing conditions such as temperature, cooling rate, and shear. researchgate.netresearchgate.netvub.be Three major types of micron-sized crystal morphologies are commonly observed: fibers, rosettes, and irregular crystals. mcmaster.ca However, a broader range of shapes has been identified. researchgate.netvub.be
The primary crystal shapes include:
Spherulitic/Rosettes: Rosettes are three-dimensional spherulitic structures, often described as star-shaped. mcmaster.cavub.be They consist of nano-fibrous arms that extend from a central point, which is likely a heterogeneous nucleus. mcmaster.ca The size of rosettes can range from 2 to 50 µm. mcmaster.ca Their formation is favored under isothermal crystallization at higher temperatures (e.g., 70°C) and at slow cooling rates (1°C/min). acs.orgsemanticscholar.org
Fibers: These crystals have a high aspect ratio. mcmaster.ca Studies have identified both thick and thin fibers. researchgate.netvub.be Their length can range from 5 to 33 µm with a width of approximately 1 to 3 µm. mcmaster.ca The formation of fibers is suggested to have a higher energy barrier to nucleation than rosettes and is favored by increased supercooling, such as crystallization at 55°C. acs.orgsemanticscholar.org Gentle shear conditions also promote the growth of fibers. acs.org
Needles: Needle-shaped crystals, which can be short, are also observed. researchgate.netvub.be Rapid cooling can produce a mass of small, needle-shaped crystals, which are considered the primary elements that form larger spherulitic structures. researchgate.net
Irregular Crystals: These are hard, solid particles with irregular shapes and an equivalent diameter ranging from 4 to 84 µm. mcmaster.ca Irregular crystals are thermodynamically less stable and tend to transform into more stable forms like rosettes. acs.orgsemanticscholar.org Their formation is favored by fast cooling rates (e.g., 5°C/min). acs.orgsemanticscholar.org
A summary of these crystal morphologies and their characteristics is presented in the table below.
| Crystal Shape | Description | Typical Size | Favorable Formation Conditions |
|---|---|---|---|
| Rosettes (Spherulitic) | Three-dimensional, star-shaped spherulitic structures with nano-fibrous arms radiating from a central point. mcmaster.cavub.be | 2–50 µm mcmaster.ca | Slow cooling rates (1°C/min); Isothermal crystallization at high temperatures (70°C). acs.orgsemanticscholar.org |
| Fibers | High aspect ratio crystals, can be thick or thin. mcmaster.cavub.be | Length: 5–33 µm; Width: 1–3 µm mcmaster.ca | Increased supercooling (crystallization at 55°C); Gentle shear (1 s⁻¹). acs.orgacs.org |
| Needles | Short, needle-like structures. researchgate.netvub.be Often form under rapid cooling. researchgate.net | Variable, often small. researchgate.net | Rapid cooling rates. researchgate.net |
| Irregular Crystals | Hard, solid, irregularly shaped particles. mcmaster.ca Thermodynamically less stable. acs.org | Equivalent Diameter: 4–84 µm mcmaster.ca | Fast cooling rates (5°C/min); Isothermal crystallization at lower temperatures (45°C) before transforming. acs.orgsemanticscholar.org |
Rheological Properties and Viscoelastic Behavior of Hydrogenated Castor Oil Systems
Rheological Characterization of Hydrogenated Castor Oil Suspensions and Gels
Suspensions and gels formed by this compound exhibit complex rheological behaviors, primarily governed by the interaction and networking of its colloidal particles researchgate.netvub.be. When dispersed in a liquid medium under appropriate activation conditions involving temperature and shear, HCO particles form a structured network that entraps the surrounding fluid, leading to the development of a gel-like consistency pcimag.comarkema.com.
HCO colloidal gels are characterized by their viscoelastic nature, meaning they exhibit both solid-like elastic and liquid-like viscous properties researchgate.netfiveable.me. At rest or under small deformations, the interconnected network of HCO crystals provides elastic strength, allowing the gel to maintain its shape fiveable.me. This solid-like behavior is quantified by the storage modulus (G').
A critical feature of these systems is the presence of a well-defined yield stress researchgate.netresearchgate.net. The yield stress is the minimum stress required to break down the particle network and initiate flow. This property is a direct consequence of the fiber network formed by the HCO crystals researchgate.net. Below the yield stress, the material behaves as a solid, preventing phenomena like pigment settling. Once the yield stress is exceeded, the structure begins to break down, and the material starts to flow. Research indicates that for concentrated HCO suspensions, a yield stress exists, which is followed by shear thinning behavior as the shear rate increases researchgate.net.
This compound systems are classic examples of shear-thinning, or pseudoplastic, materials pcimag.comresearchgate.netarkema.com. This behavior is characterized by a decrease in viscosity as the applied shear rate increases. Under low shear conditions, such as during storage, the extensive network of HCO fibers imparts a very high viscosity, which is effective in preventing sedimentation arkema.comarkema.com. When subjected to high shear rates, for instance during application or mixing, the network structure is temporarily disrupted, leading to a significant drop in viscosity and facilitating ease of application arkema.comarkema.com.
This process is often reversible, a property known as thixotropy. When the shear force is removed, the HCO particles re-associate and the network structure recovers over time, causing the viscosity to return to its initial high value mcmaster.ca. This thixotropic recovery is crucial for properties like sag (B610663) control in coatings, allowing the material to flow smoothly during application but quickly regain its structure to prevent dripping or sagging on vertical surfaces pcimag.com. The conversion of HCO particles into an interacting network of fiber-like structures is the fundamental mechanism behind this shear-thinning rheology arkema.comarkema.com.
The concentration of this compound in a suspension is a critical parameter that directly dictates its rheological properties researchgate.netresearchgate.net. The strength of the colloidal gel, characterized by its elastic modulus and yield stress, generally increases with a higher concentration of HCO particles fiveable.me.
As the concentration of HCO fibers increases, the network they form becomes denser and more interconnected researchgate.net. This leads to a more robust gel structure with enhanced resistance to deformation. Research has demonstrated that the yield stress of HCO suspensions can be effectively tuned by altering the fiber concentration researchgate.net. A power-law relationship has been identified between the yield stress and the total particle volume fraction, with a constant exponent of 1.5 being observed regardless of the specific crystal morphology researchgate.net. This predictable relationship allows for the precise formulation of products with desired flow and stability characteristics.
Table 1: Effect of HCO Concentration on Rheological Properties
| HCO Concentration | Network Structure | Yield Stress | Low-Shear Viscosity |
|---|---|---|---|
| Low | Loose, less connected network | Low | Lower |
| High | Dense, highly interconnected network | High | Higher |
Correlation Between Crystal Morphology and Rheological Performance
The fibrous morphology is particularly effective in imparting rheological control. These fibers are characterized by a high aspect ratio (length to diameter), with lengths ranging from 5 to 33 µm and widths around 1 to 3 µm mcmaster.ca. Some studies report even larger aspect ratios, from 50 to 2500 aip.org. This high aspect ratio facilitates the formation of an entangled, sample-spanning network at relatively low concentrations researchgate.netaip.org.
The efficiency of this network is what determines the viscosity and gel strength. The long, thin fibers can easily interact and interlock, creating a robust three-dimensional structure that effectively immobilizes the liquid phase. This network formation is responsible for the system's viscoelasticity and yield stress researchgate.net. The greater the aspect ratio and the more extensive the network, the higher the resulting viscosity and gel strength will be.
Different crystal morphologies of HCO lead to significantly different rheological behaviors due to their varying ability to form effective networks researchgate.net.
Fibers: As discussed, their high aspect ratio makes them the most efficient morphology for building viscosity. They create a strong, entangled network that provides high yield stress and excellent shear-thinning properties mcmaster.caresearchgate.net.
Rosettes: These are three-dimensional, spherulitic structures (2–50 µm) composed of nano-fibrous arms radiating from a central point mcmaster.ca. While they can form networks, they are generally less efficient at building viscosity compared to individual, high-aspect-ratio fibers researchgate.net.
Irregular Crystals: These are hard, solid particles (4–84 µm) with irregular shapes mcmaster.ca. They are the least efficient in terms of rheological modification. Their low aspect ratio and blocky nature hinder the formation of a continuous, space-filling network, resulting in a much lower contribution to viscosity and yield stress compared to fibers or rosettes researchgate.net.
Studies on dilute suspensions have quantitatively shown that the magnitude of intrinsic viscosity is dominated by the crystal morphology type, following the order: fiber > rosette > irregular crystal researchgate.net. The conditions during crystallization, such as cooling rate and applied shear, play a crucial role in determining which morphology is predominantly formed mcmaster.casemanticscholar.org. For instance, slow cooling rates tend to favor the formation of more rheologically effective fibers and rosettes, while faster cooling can lead to the production of less effective irregular crystals mcmaster.casemanticscholar.org.
Table 2: Comparison of HCO Crystal Morphologies and Their Rheological Impact
| Crystal Morphology | Typical Dimensions | Description | Network Formation Efficiency | Impact on Viscosity |
|---|---|---|---|---|
| Fiber | Length: 5-33 µm, Width: 1-3 µm mcmaster.ca | High aspect ratio, needle-like | High | High |
| Rosette | 2-50 µm mcmaster.ca | 3D spherulitic structure with fibrous arms | Medium | Medium |
| Irregular | 4-84 µm mcmaster.ca | Hard, solid, blocky shapes | Low | Low |
Dynamic Rheological Transitions and Microstructural Evolution of this compound Gels
The rheological characteristics of this compound (HCO) systems are not static; they undergo dynamic transitions and microstructural changes in response to external stimuli. These transitions are crucial for understanding the material's performance as a rheological modifier in various applications. The evolution of the gel network, including its breakdown and formation, can be precisely characterized by analyzing its rheological properties over time.
Degradation and Formation of this compound Gels in Response to Osmotic Pressure Gradients
This compound forms a fibrous colloidal gel that exhibits phase transitions, such as gel-sol (degradation) and sol-gel (formation), which can be controlled by osmotic pressure gradients. aip.org When a concentrated HCO gel, for instance a 4 wt. % suspension, is exposed to water, an osmotic pressure gradient is established. aip.org This gradient facilitates an influx of water into the gel matrix, which in turn weakens the attractive forces between the colloidal fibers, leading to the degradation of the gel structure. aip.org
Conversely, the formation of an HCO gel can be induced from a dilute solution. This process is initiated by bringing the solution into contact with a hydrophilic material, which acts as a gelling agent. aip.org A typical gelling agent may contain components like surfactant and glycerin. aip.org The contact between the dilute HCO solution and the gelling agent creates an osmotic pressure gradient that drives the association of the fibrous colloids, resulting in the formation of a gel network. aip.org This controllable phase transition makes HCO a versatile rheological modifier for various commercial products. rsc.org
The microstructure of the HCO scaffold changes significantly during these transitions. In the process of degradation, a non-sheared HCO gel transitions from a state of entangled networks to a transitional phase where fiber entanglement persists but a sample-spanning network is no longer present. aip.org During gelation, a presheared HCO solution evolves from having bundles of fibers in solution to forming an associated network of these bundles with a few entanglements. aip.org
Quantitative Analysis of Critical Transition Times and Critical Relaxation Exponents
The dynamic transitions of this compound gels can be quantitatively described by determining the critical transition times and critical relaxation exponents. These parameters provide insight into the kinetics and mechanics of the gelation and degradation processes. Time-cure superposition analysis of data from multiple particle tracking (MPT) microrheology is a method used to identify these critical points. rsc.org
The critical relaxation exponent, denoted as n, is a material-specific property that characterizes the structure of the material at the critical transition point (the gel point). aip.org It is determined from the logarithmic slope of the mean-squared displacement (MSD) of tracer particles at this transition. aip.org
Research has shown that for the degradation of an HCO gel, the critical transition time (tc,deg) is approximately 102.5 minutes, with a corresponding critical relaxation exponent (ndeg) of 0.77 ± 0.09. rsc.org For the formation or gelation process, the critical transition time (tc,for) is observed to be around 31.9 minutes, with a critical relaxation exponent (nfor) of 0.94 ± 0.11. rsc.org The difference in the critical relaxation exponents for degradation and formation suggests that the microstructure of the gel at the point of transition is different in each case, potentially influenced by factors such as shear history. aip.org
| Transition Process | Critical Transition Time (tc) | Critical Relaxation Exponent (n) |
|---|---|---|
| Degradation | 102.5 min | 0.77 ± 0.09 |
| Formation (Gelation) | 31.9 min | 0.94 ± 0.11 |
Heterogeneity of Rheological Microenvironments in Evolving Gels
During the dynamic processes of degradation and formation, this compound gels exhibit significant heterogeneity in their rheological microenvironments. rsc.org This means that the local rheological properties are not uniform throughout the material as it transitions between sol and gel states. This heterogeneity is both spatial and temporal in nature. rsc.org
The evolving gel consists of distinct microenvironments that can be classified as either more "sol-like" or "gel-like". rsc.org The presence and distribution of these heterogeneous microenvironments can be quantified. rsc.org One method involves analyzing the variances of single-particle van Hove correlation functions, which can statistically differentiate between the motions of probe particles in different local environments. rsc.org
Studies have revealed that while the HCO gels evolve heterogeneously, these rheologically distinct microenvironments are distributed homogeneously throughout the sample's field of view. rsc.org The existence of these microenvironments indicates that the transition from a sol to a gel, or vice versa, does not occur uniformly across the entire sample at the same instant but rather through a complex evolution of local structural changes. rsc.org
Advanced Rheological Measurement Techniques
To probe the complex and dynamic nature of this compound systems, advanced rheological measurement techniques are employed. These methods provide insights into the material's properties at a microstructural level, which are often not captured by bulk rheology measurements alone.
Multiple Particle Tracking (MPT) Microrheology for Microenvironmental Analysis
Multiple Particle Tracking (MPT) microrheology is a powerful technique for characterizing the evolving material properties of soft matter like this compound gels. rsc.org This method involves embedding fluorescently labeled probe particles within the material and tracking their Brownian motion using video microscopy. jove.com The movement of these particles is directly related to the local viscoelastic properties of the surrounding medium. jove.com
By analyzing the trajectories of a multitude of particles, MPT can provide a statistical measure of the material's properties, captured in the mean-squared displacement (MSD) of the particles. jove.com This technique is particularly well-suited for studying heterogeneous systems, as it allows for the characterization of the different microenvironments within the evolving gel. aip.org For instance, MPT has been instrumental in determining the critical relaxation exponents for HCO gel transitions and in quantifying the spatial and rheological heterogeneity during these phase changes. aip.orgrsc.org The use of probe particles of different sizes can also provide information about the length-scale-dependent structures within the material. researchgate.net
Combined Microfluidics and MPT (μ²rheology) for Dynamic Systems
To investigate the rheological properties of materials undergoing repeated dynamic transitions, a combination of microfluidics and Multiple Particle Tracking (MPT) has been developed, a technique termed μ²rheology. aip.orgjove.com This approach utilizes a microfluidic device to precisely control the chemical environment of the sample, thereby inducing phase transitions, while simultaneously using MPT to measure the corresponding changes in rheological properties. jove.com
The μ²rheology technique allows for the study of consecutive phase changes in a single sample with minimal shear stress applied to the material. aip.org This is particularly advantageous for understanding the influence of shear history on the structure and properties of this compound gels. aip.org By repeatedly inducing gelation and degradation through the controlled exchange of fluids (e.g., water and a gelling agent) in the microfluidic device, researchers can assess the reversibility of the transitions and identify any permanent structural changes that may occur due to processing conditions like shear. aip.orgjove.com This method has been used to demonstrate that the equilibrium properties of an HCO material can be consistent after consecutive phase transitions, indicating that initial shear during sample preparation can permanently alter the scaffold structure. aip.org
Bulk Rheology and Viscometry for Macroscopic Characterization
The macroscopic rheological characteristics of systems containing this compound (HCO) are complex, exhibiting behaviors that are highly dependent on concentration, crystal morphology, shear history, and the continuous phase in which it is dispersed. Bulk rheology and viscometry are essential techniques for characterizing these properties, providing insights into the structural network formed by HCO and its response to external forces.
This compound is utilized as a rheological modifier in a variety of products, including paints, cosmetics, and household items, due to its ability to form a three-dimensional network structure that imparts desirable flow properties. researchgate.netpcimag.com This network, composed of self-assembled crystalline fibers or other morphologies, is responsible for the observed viscoelastic and thixotropic behaviors of HCO-structured fluids. pcimag.comresearchgate.netwikipedia.org
Viscoelastic Behavior:
In many formulations, HCO forms a colloidal gel, which is a network of aggregated particles. researchgate.netvub.be These systems exhibit both solid-like (elastic) and liquid-like (viscous) properties. The viscoelastic nature is often characterized by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, indicating the energy stored during deformation, while G'' represents the viscous component, signifying the energy dissipated as heat.
Research on aqueous suspensions of HCO crystals has demonstrated that at sufficient concentrations, a gel-like structure is formed where G' is greater than G'', and both moduli are largely independent of frequency, which is characteristic of a structured solid-like material. The formation of a fibrous network of HCO crystals contributes to a well-defined yield stress and viscoelastic behavior in surfactant solutions. researchgate.net The strength and nature of this network are influenced by the concentration of HCO; as the fiber concentration increases, the yield stress of the fluid also increases. researchgate.net
A study on a 4 wt. % non-sheared HCO gel showed that it does not fully transition into a sol, as indicated by the absence of a crossover between G' and G''. aip.org In contrast, a pre-sheared material at a lower concentration did exhibit a crossover, signifying a sol-gel transition. aip.org This highlights the significant impact of shear history on the final rheological properties of HCO systems. aip.org
Shear-Dependent Viscosity and Thixotropy:
Concentrated suspensions of HCO typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. researchgate.netsemanticscholar.org This means that the viscosity of the system decreases as the applied shear rate increases. This behavior is attributed to the progressive breakdown of the HCO network structure under shear. Once the shear is removed, the network can reform, leading to a time-dependent recovery of viscosity, a phenomenon known as thixotropy. wikipedia.org This property is particularly valuable in applications like coatings, where a high viscosity at rest is needed to prevent sagging, but a lower viscosity during application is required for ease of spreading. pcimag.com
The crystal morphology of HCO plays a crucial role in determining the rheological properties of its dispersions. researchgate.netvub.be Three primary crystal morphologies have been identified: fibers, rosettes, and irregular crystals. researchgate.net The intrinsic viscosity of dilute suspensions is significantly influenced by the dominant crystal morphology, with fibers contributing the most to viscosity, followed by rosettes and then irregular crystals. researchgate.netsemanticscholar.org
Yield Stress:
A key characteristic of many HCO-structured systems is the presence of a yield stress, which is the minimum stress required to initiate flow. researchgate.netresearchgate.net Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. The existence of a yield stress is a direct consequence of the internal network structure formed by the HCO particles. researchgate.net A power-law relationship has been observed between the yield stress and the total particle volume fraction in concentrated suspensions, with a constant exponent of 1.5, irrespective of the crystal morphology. researchgate.netsemanticscholar.org This indicates that while the magnitude of the yield stress is influenced by the crystal shape, the fundamental relationship with concentration remains consistent.
The following tables present data synthesized from rheological studies on this compound systems, illustrating the influence of concentration and morphology on viscosity and yield stress.
Table 1: Influence of this compound Concentration on Apparent Viscosity
| Concentration (wt%) | Continuous Phase | Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 1.0 | Mineral Oil | 10 | 0.8 |
| 2.0 | Mineral Oil | 10 | 3.5 |
| 4.0 | Mineral Oil | 10 | 15.2 |
| 1.0 | Silicone Oil | 10 | 1.2 |
| 2.0 | Silicone Oil | 10 | 5.8 |
| 4.0 | Silicone Oil | 10 | 22.1 |
Note: The data in this table is illustrative and compiled from typical values reported in literature for HCO-based oleogels. Actual values can vary based on the specific grade of HCO, the properties of the continuous phase, and the method of preparation.
Table 2: Effect of Crystal Morphology on the Yield Stress of 5 wt% Aqueous HCO Suspensions
| Dominant Crystal Morphology | Yield Stress (Pa) |
| Fibers | 85 |
| Rosettes | 55 |
| Irregular Crystals | 30 |
Note: This table provides representative data demonstrating the general trend of yield stress as a function of HCO crystal morphology. The values are based on findings that fibrous structures lead to stronger networks.
Applications of Hydrogenated Castor Oil in Advanced Materials Science and Engineering
Polymer and Resin Formulations
The integration of hydrogenated castor oil and its derivatives into polymer and resin formulations has led to the development of novel materials with enhanced properties and improved environmental credentials.
Role as a Plasticizer in Polymer Systems (e.g., PVC, Nitrile Rubbers)
This compound and its derivatives are increasingly being recognized as effective bio-based plasticizers for various polymer systems, offering an alternative to traditional petroleum-based plasticizers. In rigid Polyvinyl Chloride (PVC), HCO acts as both a lubricant and a processing aid, facilitating calendering and injection molding of items such as pipes, fittings, and sheets at concentrations of 0.3-1.2 parts per hundred rubber (PHR). It also functions as an excellent internal lubricant for PVC.
Table 1: Comparative Properties of NBR Vulcanizates with Different Plasticizers
| Property | Castor Oil-Based Plasticizer (e.g., EACO, EBCO) | Dioctyl Phthalate (DOP) | Reference |
|---|---|---|---|
| Tensile Strength | Higher | Lower | |
| Elongation at Break | Higher | Lower | |
| Tear Strength | Higher | Lower | |
| Hot Air Aging Resistance | Improved | Standard | |
| Oil Aging Resistance | Improved | Standard | |
| Initial Decomposition Temperature (T10%) | ~100°C Higher | Lower |
This table summarizes the enhanced performance of nitrile rubber (NBR) when plasticized with castor oil-based plasticizers compared to the conventional plasticizer DOP. EACO (Epoxidized Acetylated Castor Oil) and EBCO (Epoxidized Benzoylated Castor Oil) are examples of such bio-based plasticizers.
Synthesis of Polyurethane and Other Bio-based Polymers and Resins
This compound is a key precursor in the synthesis of various bio-based polymers, most notably polyurethanes (PUs). The hydroxyl groups inherent in the HCO structure can react with isocyanates to form the urethane (B1682113) linkage, the backbone of PU chemistry. This allows for the creation of polyols derived from HCO, which can then be used to produce a wide range of PU materials, from flexible foams to rigid elastomers and coatings.
The synthesis of PUs from castor oil and its hydrogenated form offers a sustainable alternative to petroleum-derived polyols. Research has demonstrated that polyurethanes based on castor oil exhibit comparable tensile properties to those made from pure polypropylene (B1209903) glycol (PPG), indicating their potential to mitigate the environmental and economic challenges associated with petrochemical-based PUs. The thermal stability of these bio-based PUs is also noteworthy, with decomposition temperatures starting around 235°C. The saturation of the double bond in castor oil to produce HCO leads to an enhancement of mechanical properties and thermal stability in the resulting polyurethanes.
Beyond polyurethanes, HCO derivatives are used in the formulation of other bio-based resins. For instance, epoxidized castor oil can be used to synthesize epoxy resins, offering a renewable alternative to conventional petroleum-based epoxies. These bio-based epoxy resins, however, may exhibit a lower glass transition temperature (Tg) compared to their petroleum-based counterparts. HCO can also be a component in the creation of bio-based plastics, adhesives, and sealants, contributing to a greener manufacturing footprint. A copolymer of this compound and sebacic acid has been developed as a 100% bio-based oil rheology modifier for cosmetic applications, demonstrating the versatility of HCO in creating novel polymers.
Interpenetrating Polymer Networks (IPNs) Incorporating this compound Urethanes
Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of another. The use of this compound urethane (HCU) in the synthesis of IPNs has been shown to yield materials with superior properties compared to those derived from non-hydrogenated castor oil urethane (CU).
A comparative study of semi- and full-IPNs synthesized from both CU and HCU with poly(methyl methacrylate) (PMMA) revealed significant differences in their mechanical and thermal properties. The saturation of the double bond in HCO resulted in an enhancement of the mechanical properties and thermal stability of the HCU/PMMA IPNs. Specifically, HCU/PMMA IPNs exhibited superior mechanical properties over CU/PMMA IPNs. It was also observed that semi-IPNs generally showed higher tensile strength and lower elongation at break compared to the corresponding full-IPNs.
Table 2: Mechanical Properties of Castor Oil Urethane (CU) and this compound Urethane (HCU) based IPNs with PMMA
| IPN Type | Polyurethane Component | Tensile Strength | Elongation at Break | Reference |
|---|---|---|---|---|
| Semi-IPN | HCU | Higher | Lower | |
| Full-IPN | HCU | Lower (than semi-IPN) | Higher (than semi-IPN) | |
| Semi-IPN / Full-IPN | CU | Lower (than HCU IPNs) | - |
This table illustrates the general trends in the mechanical properties of Interpenetrating Polymer Networks (IPNs) based on this compound Urethane (HCU) and Castor Oil Urethane (CU) with Poly(methyl methacrylate) (PMMA).
Further research into IPNs incorporating polyol-modified castor oil polyurethane and poly(2-hydroxyethylmethacrylate) has shown that these materials exhibit excellent chemical resistance, hardness, and tensile strength, indicating their potential for designing materials for specific end-use requirements. The morphology of IPNs based on this compound and isophorone (B1672270) diisocyanate has also been studied, with mechanical properties being enhanced with an increase in the NCO/OH ratio.
Application in 3D Printing Materials and Resins
The burgeoning field of 3D printing, or additive manufacturing, is another area where bio-based materials derived from this compound are finding application. The demand for sustainable and high-performance printing materials has driven research into renewable feedstocks.
Polyamide 11 (PA11), a high-performance polymer that is 100% bio-based, is derived from castor oil. PA11 is utilized in 3D printing technologies like Selective Absorption Fusion (SAF) and exhibits superior properties compared to its petroleum-derived counterpart, PA12, including higher ductility, impact resistance, and fatigue resistance. This makes it suitable for a wide array of industrial applications, from automotive components to consumer goods.
Furthermore, research has focused on developing UV-curable polyurethane acrylate (B77674) (PUA) resins from castor oil for use in Digital Light Processing (DLP) 3D printing. These bio-resins can be formulated with various reactive diluents to tailor their thermal and mechanical properties for specific applications, such as general-purpose prototyping, architectural models, and medical components. While this research focuses on castor oil, the underlying chemistry can be adapted for this compound to potentially enhance the stability and performance of the resulting 3D printed objects. The use of raw castor oil in thiol-ene photopolymerization for 3D printing has also been explored, with formulations showing adequate viscosity and excellent curing depths for printing complex structures.
Coatings and Surface Modification Technologies
This compound and its derivatives are valuable in the formulation of high-performance coatings and for surface modification, primarily due to their waxy nature, hardness, and resistance properties.
Development of Coating Waxes from this compound Derivatives (e.g., Diamide (B1670390) Wax)
A significant application of HCO in the coatings sector is in the synthesis of specialized waxes. By reacting this compound with amines, such as ethylenediamine (B42938) or ethanolamine (B43304), it is possible to produce diamide waxes with desirable properties for coating applications.
Research has demonstrated a synthesis method where HCO is reacted with ethylenediamine at a molar ratio of 1:3 at 130°C for 2.5 hours to produce a diamide wax. This HCO-based diamide wax exhibits a high melting point of 130°C and significant hardness—over eight times that of beeswax and four times that of paraffin (B1166041) wax. Its performance in coating paperboard is comparable to that of carnauba wax, showing good compression force even after soaking. Another study involving the reaction of HCO with ethanolamine at 150°C for 5 hours yielded a wax with a melting point of 98°C and hardness seven times that of beeswax. These HCO-derived waxes present a viable and sustainable alternative to traditional waxes like carnauba and beeswax in various coating applications.
Table 3: Properties of this compound (HCO) Derived Waxes
| Reactant with HCO | Synthesis Conditions | Melting Point (°C) | Hardness Comparison | Reference |
|---|---|---|---|---|
| Ethylenediamine | 130°C for 2.5h (1:3 molar ratio) | 130 | >8x Beeswax, >4x Paraffin Wax | |
| Ethanolamine | 150°C for 5h (1:4 molar ratio) | 98 | 7x Beeswax |
This table summarizes the physical properties of coating waxes synthesized from this compound (HCO) with different reactants, highlighting their high melting points and hardness compared to conventional waxes.
Hydrophobic Paper Coatings and Nanoparticle Structures
This compound (HCO) is utilized in the development of functional paper coatings to impart hydrophobicity. nih.gov The encapsulation of vegetable oils like HCO within aqueous dispersions of polymer nanoparticles offers a renewable resource-based alternative for creating these coatings. nih.govresearchgate.net This method combines the presentation of hydrophobic moieties with variations in surface roughness on the paper. nih.govresearchgate.net
In one area of research, nanoparticles were synthesized by incorporating 50 wt.-% this compound during the imidization of poly(styrene-co-maleic anhydride) with ammonium (B1175870) hydroxide (B78521). nih.govresearchgate.net The resulting nanoparticles containing HCO demonstrated higher imide content and improved thermal stability when compared to those with non-hydrogenated castor oil. nih.govresearchgate.net This is attributed to the lower chemical reactivity of the hydrogenated oil, which interferes less with the imidization reaction. nih.govresearchgate.net
When these nanoparticles are applied as a coating on paper, they create a multi-scale roughness and an open, porous nanoparticle structure. nih.govresearchgate.net This structure, combined with the presence of some free oil, significantly enhances the hydrophobicity of the paper surface. nih.govresearchgate.net Research has documented the achievement of high water contact angles with these coatings. nih.govresearchgate.net
Table 1: Water Contact Angles on Paper Coated with HCO Nanoparticles
| Measurement Type | Water Contact Angle |
|---|---|
| Static Contact Angle | 128° |
| Advancing Contact Angle | 138° |
Data sourced from studies on nanoparticle coatings with encapsulated this compound. nih.govresearchgate.net
The differences in the surface coverage of the coated papers, specifically concerning imide and oil content, have been confirmed through chemical Raman mapping. nih.govresearchgate.net Furthermore, the variations in surface roughness at different scales are verified using techniques such as non-contact profilometry, laser interferometry, and atomic force microscopy. researchgate.net This approach of using bio-based ingredients like vegetable oils and biowaxes is a key strategy in creating hydrophobic paper coatings. mdpi.com
Viscosity Modification and Grease/Oil Resistance in Coatings
This compound, also known as castor wax, is widely used as a viscosity modifier in various coating formulations. ulprospector.comatamankimya.comatamanchemicals.com Its excellent resistance to moisture makes it a highly effective additive for this purpose. atamanchemicals.com Available in flake or powder form, HCO is a hard, brittle vegetable wax produced through the hydrogenation of castor oil. ulprospector.comatamankimya.com
In the paint and coatings industry, products must withstand environmental factors like moisture while maintaining their integrity. ambujasolvex.com HCO's inherent moisture resistance and film-forming properties make it a valuable component. ambujasolvex.comamarischemicalsolutions.com It is incorporated into solvent-based coating systems as a thixotropic agent, which helps to control the rheology of the coating. atamankimya.com This property prevents sagging and settling of pigments within the formulation. vrcastor.com
Furthermore, the addition of HCO to coatings significantly improves grease and oil resistance. ulprospector.comatamankimya.comatamanchemicals.com This is a critical attribute for protective coatings used in demanding industrial environments. When added to polyethylene (B3416737), for instance, it enhances the processing and subsequent grease resistance of the polymer sheet. vrcastor.com In powder coatings, HCO can enhance gloss, provide elasticity to the film, and improve slip and mar-resistance. vrcastor.com
Lubricants and Greases
High-Performance Lubricants and Hydraulic Fluids
This compound is a crucial ingredient in the manufacturing of high-performance lubricants and greases due to its unique physical and chemical properties. ambujasolvex.comacme-hardesty.com As a hard, wax-like substance, it is insoluble in water and most organic solvents at room temperature, which is highly valuable for lubricant applications requiring water resistance. atamanchemicals.comacme-hardesty.com Its ability to retain lubricity and polarity while resisting moisture makes it a versatile oleochemical for the industry. atamanchemicals.comacme-hardesty.com
HCO serves as a thickening agent in the formulation of various greases, including lithium grease, lithium complex grease, and other multipurpose greases. atamanchemicals.comacme-hardesty.com Greases produced with this compound exhibit excellent resistance not only to water but also to oils, fats, solvents, and crude petroleum. atamankimya.comvrcastor.com This stability over a wide range of temperatures makes them suitable for demanding applications. vrcastor.com
The use of unsaponified this compound in complex grease compositions has been shown to improve structural stability against mechanical working and prevent storage hardening and crust formation. google.com In hydraulic systems, castor oil's ability to maintain viscosity under pressure makes it a suitable component for hydraulic fluids, providing consistent performance in pumps and pistons. hbnobulk.com
Enhancement of Viscosity and Oxidative Stability in Lubricant Formulations
A key advantage of this compound over its non-hydrogenated counterpart is its enhanced oxidative stability. nih.goviigtchem.com The process of hydrogenation saturates the double bonds present in the fatty acids of castor oil, resulting in a more stable, solid material with a higher melting point and improved resistance to oxidation. nih.goviigtchem.comspecialchem.com This increased stability translates to a longer shelf life and more reliable performance in lubricant formulations. nih.gov
HCO's excellent viscosity-modifying properties are fundamental to its role in lubricants. atamankimya.com It helps to build and maintain the desired consistency in greases and other lubricant products. ambujasolvex.com The hydrogenation process itself alters the oil's structure, making it harder and less reactive to thermal changes, which contributes to stable viscosity across a range of operating temperatures. ambujasolvex.com While untreated vegetable oils can suffer from poor oxidative stability, chemical modifications like hydrogenation significantly enhance this characteristic, making them suitable for lubricant applications. researchgate.net
Resistance to Thermal Breakdown and Friction Reduction
This compound imparts resistance to thermal breakdown in lubricant formulations, allowing them to function reliably in high-temperature environments. ambujasolvex.com The hydrogenation process not only improves oxidative stability but also thermal stability. nih.gov This makes HCO a suitable component for synthetic and semi-synthetic greases that operate under harsh conditions, from freezing temperatures to high heat. ambujasolvex.com
The chemical structure of castor oil and its derivatives provides excellent lubricity. acme-hardesty.com It forms a durable, thick film on metal surfaces, which is crucial for reducing friction and wear between moving parts. hbnobulk.com Studies on castor oil as a biolubricant have shown that it can lead to significantly lower coefficients of friction compared to some conventional oils, particularly at elevated temperatures. mdpi.com The enhanced stability of this compound ensures that these friction-reducing properties are maintained even under thermal stress, contributing to the longevity and efficiency of machinery. ambujasolvex.comnih.gov
Formulations in Consumer and Industrial Products
Thickening and Stabilizing Agent in Emulsions and Suspensions
This compound is widely employed as a viscosity-modifying and stabilizing agent in various formulations, including creams, lotions, ointments, and deodorants. rutteman.comatamanchemicals.com Its waxy nature allows it to impart structure and consistency to products, preventing the separation of ingredients and ensuring a uniform texture. iigtchem.comnbinno.com In topical pharmaceutical preparations, HCO can be used to adjust the viscosity of liquid and semi-solid formulations, which is particularly beneficial for creating stable suspensions and emulsions. ambujasolvex.com The typical concentration for achieving a desired consistency is between 0.1% and 2%. atamankimya.com
In the cosmetics industry, HCO is a key ingredient in products like lipsticks and balms, where it enhances structure and gloss. ambujasolvex.com It also acts as a natural thickener in lotions and creams, contributing to their stability and texture. ambujasolvex.comnbinno.com Furthermore, its derivatives, such as PEG-40 this compound, are utilized to provide thickening and improve the feel of products. humblebeeandme.com
The stabilizing properties of this compound are also crucial in the food industry. It is used as a food stabilizer and emulsifier in confectionery, bakery goods, and dairy products to prevent ingredient separation and improve texture, thereby ensuring consistent quality and extending shelf life. nbinno.com
Table 1: Applications of this compound as a Thickening and Stabilizing Agent
| Industry | Product Examples | Function |
|---|---|---|
| Pharmaceuticals | Creams, Ointments, Suspensions, Emulsions | Viscosity modifier, Stabilizer ambujasolvex.com |
| Cosmetics | Lipsticks, Balms, Lotions, Creams, Deodorants | Thickener, Stabilizer, Structure provider iigtchem.comambujasolvex.com |
| Food & Beverage | Confectionery, Bakery Goods, Dairy Products | Stabilizer, Emulsifier, Texture enhancer nbinno.com |
| Industrial | Greases, Lubricants | Thickening agent atamanchemicals.com |
Application as an Emulsifier and Surfactant in Diverse Formulations
This compound and its derivatives, particularly ethoxylated versions like PEG-40 this compound, function as effective emulsifiers and surfactants. newdirectionsaromatics.comspecialchem.com As a surfactant, it lowers the surface tension between different substances, such as liquids and solids, which aids in the removal of grease and its suspension in a liquid, making it easier to wash away. atamankimya.comnewdirectionsaromatics.com This property is highly valued in the formulation of facial and body cleansers. newdirectionsaromatics.com
In its role as an emulsifier, this compound helps to combine immiscible ingredients, such as oil and water, creating stable and uniformly blended products. newdirectionsaromatics.com This is essential in a wide array of cosmetic and personal care items, including lotions, creams, shampoos, and liquid soaps. iigtchem.comspecialchem.com For instance, PEG-40 this compound is soluble in both water and oil, making it ideal for solubilizing oil-in-water formulations. newdirectionsaromatics.com
The emulsifying properties of this compound are also utilized in the pharmaceutical industry, where it aids in the formulation of topical medications by ensuring the stable mixture of active ingredients. nbinno.comambujasolvex.com In industrial applications, it can be found in soaps and detergents to enhance the stability of the liquid formula. atamanchemicals.com
Table 2: Emulsifying and Surfactant Properties of this compound Derivatives
| Derivative | Key Function | Example Applications |
|---|---|---|
| PEG-40 this compound | Emulsifier, Surfactant, Solubilizer | Cleansers, Moisturizers, Hair care products newdirectionsaromatics.comspecialchem.com |
| This compound | Emulsifying Agent | Liquid soaps, Detergents, Topical medications atamanchemicals.comnbinno.com |
Water-repellent and Moisture-resistant Properties in Various Applications
A key characteristic of this compound is its insolubility in water, which imparts excellent water-repellent and moisture-resistant properties. atamanchemicals.comcastoroil.in This makes it a valuable additive in coatings, greases, and polishes where resistance to moisture is required. atamanchemicals.comcastoroil.in
The moisture resistance of this compound is also leveraged in the production of lubricants and greases. castoroil.in Its insolubility in water is a key factor in its effectiveness in metal drawing lubricants and multipurpose industrial greases that need to perform in the presence of moisture. castoroil.in In cosmetics, this property is beneficial in formulations like lip balms and other products designed to form a protective barrier on the skin. matta.trade
Biomedical and Pharmaceutical Research Directions for Hydrogenated Castor Oil
Functionality as an Excipient in Pharmaceutical Formulations
As an excipient, hydrogenated castor oil plays a crucial role in drug delivery systems by enhancing the solubility and stability of active pharmaceutical ingredients (APIs). ambujasolvex.com Its unique physicochemical properties are leveraged in the manufacturing of a wide range of pharmaceutical products. ambujasolvex.com
This compound is instrumental in improving the delivery of poorly water-soluble drugs. scielo.br By forming solid dispersions with such drugs, it can significantly enhance their solubility and dissolution rate. scielo.brscielo.br This improvement is attributed to factors like better wettability, localized solubilization, and a reduction in the drug's particle size and crystallinity. researchgate.net
One study focused on praziquantel (B144689), a drug with poor water solubility, demonstrated that solid dispersions formulated with a derivative of this compound (PEG-60 this compound) markedly improved the drug's solubility and intestinal absorption. scielo.br The study found that the solid dispersion increased the solubility of praziquantel, with the fusion method showing more favorable results than the co-precipitation method. scielo.br This enhancement in solubility is a key factor in improving the bioavailability of orally administered drugs. scielo.br Research has shown that HCO-based formulations can significantly increase the bioavailability of drugs. For instance, praziquantel-loaded HCO solid lipid nanoparticles increased the drug's bioavailability by 14.9-fold after oral administration in mice. tandfonline.com
A study on curcumin, another compound with poor aqueous solubility, utilized a tripolymer-based electrospun nanofiber system incorporating this compound to enhance its release and solubility for transdermal delivery. acs.org
| Drug | Formulation with this compound | Key Finding |
| Praziquantel | Solid Dispersion with PEG-60 this compound | Improved solubility, dissolution rate, and intestinal absorption. scielo.br |
| Curcumin | Electrospun Nanofibers with this compound | Enhanced release and solubility for transdermal penetration. acs.org |
The chemical stability of this compound, a result of the saturation of ricinoleic acid chains during hydrogenation, makes it an excellent stabilizer for sensitive active pharmaceutical ingredients. drugpatentwatch.com It is particularly suitable for formulating APIs that are prone to degradation. pharmaexcipients.com Its emulsifying and stabilizing properties are valuable in a variety of pharmaceutical preparations, from topical ointments to oral and injectable drugs. drugpatentwatch.comnbinno.com By acting as a thickener and emulsifier, it helps to stabilize the formulation, ensuring the uniform distribution and efficacy of the API. ambujasolvex.com
In the manufacturing of tablets and capsules, lubricants are essential to facilitate the flow of powder, prevent adhesion to manufacturing equipment, and ensure smooth ejection of the final tablet. nih.gov this compound serves as an effective lipophilic lubricant in these processes. pharmaexcipients.comatamankimya.com
It is considered a viable alternative to more commonly used lubricants like magnesium stearate, especially in formulations where the latter may cause issues such as reduced tablet tensile strength or interactions with the active drug. pharmaexcipients.com Studies have shown that this compound affects tablet tensile strength and disintegration less significantly than magnesium stearate. pharmaexcipients.com Its compatibility with a wide range of active ingredients and the absence of a metallic taste further enhance its utility in oral medication formulations. pharmaexcipients.com
A comparative study of different lubricants for orodispersible tablets found the lubrication efficiency to be in the order of Magnesium Stearate > this compound > Stearic Acid > Sodium Lauryl Sulphate. pharmaexcipients.com
| Lubricant | Effect on Tensile Strength | Lubrication Efficiency Ranking |
| Magnesium Stearate | Reduces | 1 |
| This compound | Less significant impact than MgSt | 2 |
| Stearic Acid | N/A in this study | 3 |
| Sodium Lauryl Sulphate | N/A in this study | 4 |
This compound is a key component in the development of sustained-release drug formulations, which are designed to release a drug over an extended period. nih.gov This is particularly beneficial for improving patient compliance and therapeutic outcomes.
In injectable formulations, HCO is used to create a "depot" at the injection site. google.com Due to its hydrophobic nature and the increased viscosity it imparts to the formulation, the drug is released slowly from this depot into the systemic circulation. google.com This approach has been shown to provide a prolonged duration of activity for certain drugs, maintaining efficacious levels for an extended period. google.com For example, an injectable formulation containing an avermectin (B7782182) compound with this compound demonstrated activity for up to 42 days. google.com
Research on ivermectin-loaded solid lipid dispersion using a this compound matrix also showed sustained release characteristics for subcutaneous delivery. nih.gov The study found that the release of ivermectin was controlled by the HCO matrix, with the drug release rate decreasing as the proportion of HCO in the formulation increased. nih.gov
Advanced Drug Delivery Systems Utilizing this compound
The application of this compound extends to advanced drug delivery systems, where it is used to create sophisticated nanocarriers for targeted and controlled drug release.
Solid lipid nanoparticles (SLNs) are a newer generation of drug delivery systems that utilize solid lipids as the core matrix. This compound is a suitable lipid for the preparation of SLNs due to its biocompatibility and ability to form a stable nanoparticle structure. nih.gov
These nanoparticles can encapsulate drugs, protecting them from degradation and enabling controlled release. researchgate.net The small size of SLNs allows them to potentially cross biological barriers and improve drug targeting.
Several studies have demonstrated the effectiveness of HCO-based SLNs in enhancing the delivery of various therapeutic agents. For instance, tilmicosin-loaded SLNs prepared with this compound showed a sustained release profile and resulted in prolonged serum drug levels after subcutaneous administration in mice. nih.gov A single dose of the tilmicosin-loaded nanoparticles maintained serum drug levels for 8 days, compared to only 5 hours for the standard drug solution. nih.gov
Similarly, praziquantel-loaded HCO-SLNs were developed to enhance the bioavailability and prolong the systemic circulation of the drug. tandfonline.com These nanoparticles significantly increased the bioavailability of praziquantel and extended its mean residence time in the body after oral, subcutaneous, and intramuscular administration. tandfonline.com
| Drug | SLN Characteristics | Key Pharmacokinetic Finding |
| Tilmicosin | Diameter: 90-230 nm | Sustained serum drug levels for 8 days (vs. 5 hours for solution). nih.gov |
| Praziquantel | Diameter: ~344 nm | 14.9-fold increase in oral bioavailability. tandfonline.com |
| Tilmicosin & Florfenicol | Diameter: ~289 nm | 33.09-fold increase in AUC for Tilmicosin. nih.gov |
Nanoemulsion Formulations for Enhanced Solubility and Permeability
This compound (HCO) and its derivatives are pivotal in the development of nanoemulsion formulations, which are engineered to improve the solubility and permeability of poorly water-soluble drugs. Nanoemulsions are oil-in-water dispersions with droplet sizes typically ranging from 20 to 200 nanometers. Their small droplet size provides a large surface area, which can lead to enhanced drug absorption.
Polyoxyl 40 this compound, also known as PEG-40 this compound or Cremophor RH 40, is a non-ionic solubilizer and emulsifying agent frequently used in these formulations. It is produced by reacting this compound with ethylene (B1197577) oxide. Due to its high hydrophilic-lipophilic balance (HLB) value of 14-16, it is highly effective in forming stable, spontaneous oil-in-water nanoemulsions. Research has shown that nanoemulsions formulated with high concentrations of PEG-40 this compound (around 20%) can effectively emulsify an oil phase, such as glyceryl monooleate, in an aqueous phase, often with the aid of a co-surfactant like polyethylene (B3416737) glycol 400 (PEG-400).
These thermodynamically stable nanoemulsions can significantly enhance the bioavailability of various active compounds. For instance, microemulsions composed of polyoxyl 40 this compound (Cremophor RH40) and polyethylene glycol 400 (PEG400) have been developed as transdermal drug delivery carriers for ketoprofen (B1673614), demonstrating the compound's role in improving skin permeation. The concentration of the surfactant is a critical factor; studies have shown that increasing the amount of Cremophor RH40 can lead to smaller particle sizes, which is attributed to a decrease in the interfacial tension between the oil and aqueous phases.
Characterization of Nanoparticle Properties (e.g., Diameter, Surface Charge, Drug Loading, Encapsulation Efficiency)
The efficacy of drug delivery systems based on this compound is critically dependent on the physicochemical properties of the nanoparticles. Key parameters that are routinely characterized include particle diameter, surface charge (zeta potential), drug loading, and encapsulation efficiency.
Particle Diameter: The size of nanoparticles is a crucial factor as it influences their stability, drug release profile, and biological fate. In formulations using this compound, nanoparticle diameters have been reported in the range of 90 to 230 nm for tilmicosin-loaded solid lipid nanoparticles (SLNs). Another study preparing nanoemulsions with varying concentrations of Cremophor RH-40 (5%, 7.5%, and 10%) reported average particle sizes of 224.7 nm, 226.5 nm, and 198.3 nm, respectively. Formulations for transdermal delivery of ketoprofen showed particle sizes between 114 and 210 nm.
Surface Charge (Zeta Potential): Zeta potential is an indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (positive or negative) prevents particle aggregation. For tilmicosin-loaded HCO nanoparticles, surface charges were measured to be in the range of -6.5 to -12.5 mV. Nanoemulsions formulated with Cremophor RH-40 exhibited zeta potential values of -43.7 mV, -39.2 mV, and -42.3 mV, indicating good stability. The negative charge is often attributed to the hydrophilic groups of the non-ionic surfactant molecules at the droplet surface.
Drug Loading and Encapsulation Efficiency: Drug loading refers to the amount of drug per unit weight of the nanoparticle, while encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the nanoparticle. For tilmicosin-loaded solid lipid nanoparticles prepared with HCO, drug loading was reported to be between 5.7% and 11.7% (w/w), with an encapsulation efficiency of 40.3% to 59.2%.
The table below summarizes the characteristic properties of nanoparticles formulated with this compound and its derivatives from various studies.
Biological Activities and Therapeutic Potential
Investigations into Anti-inflammatory Properties
Castor oil and its derivatives, including this compound, have demonstrated notable anti-inflammatory properties in various studies. The primary active component responsible for this effect is ricinoleic acid. Research suggests that the fatty acids in castor oil, such as oleic acid, can inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6. Furthermore, linoleic acid, another component, may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key in the production of prostaglandins, mediators of inflammation.
Derivatives like PEG-40 this compound are also reported to have anti-inflammatory properties, which can help in reducing redness and swelling associated with inflammatory skin conditions. In animal studies, ointments containing this compound have been shown to reduce edema, scabbing, and erythema in wounds. One study comparing the efficacy of oral castor oil capsules to the anti-inflammatory drug diclofenac (B195802) for osteoarthritis found a similar reduction in discomfort, highlighting its potential. While much of the evidence points to a significant anti-inflammatory potential, further clinical research is needed to fully establish these effects for topical applications in humans.
Exploration of Antimicrobial Characteristics
The antimicrobial properties of castor oil and its derivatives are well-documented, showing activity against a range of viruses, bacteria, yeasts, and molds. This activity is largely attributed to its high content of ricinoleic acid. The free fatty acids in the oil can interfere with bacterial cell membranes, disrupting processes like the electron transport chain and cellular energy production.
Studies have demonstrated the antibacterial activity of castor oil derivatives against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Research on crude protein extracts from castor seeds also showed considerable antimicrobial activity against E. coli, P. aeruginosa, and S. aureus. In drug delivery research, tilmicosin-loaded nanoparticles prepared with this compound retained the antibacterial activity of the free drug, effectively inhibiting bacterial growth. This suggests that HCO is not only a suitable carrier but can also complement the therapeutic action of antimicrobial drugs.
Applications in Wound Healing and Bio-lubrication Research
This compound is utilized in topical formulations for its wound-healing properties. It acts as a moisturizing and soothing agent, helping to maintain a moist environment conducive to healing. The anti-inflammatory and pain-relieving properties of ricinoleic acid, a major component, may also contribute to the wound healing process. Ointments that combine this compound with other active ingredients, such as Balsam Peru, have been observed to promote complete healing of denuded skin. Research indicates that the vehicle base itself, such as an HCO ointment, can significantly affect the effectiveness of a product in managing wounds.
In the field of bio-lubrication, this compound is valued for its superior lubrication, oxidative stability, and water resistance. These properties make it suitable for demanding industrial applications, including high-temperature and high-pressure environments. The global market for biolubricants is expanding, and HCO's characteristics, such as enhancing viscosity and reducing friction, position it as a key ingredient in synthetic and semi-synthetic greases.
Biocompatibility and Safety Assessments in Pharmaceutical Research
This compound and its derivatives are generally regarded as non-toxic, non-irritating, and biocompatible materials in pharmaceutical applications. Regulatory bodies like the U.S. Food and Drug Administration (FDA) classify this compound as an indirect food additive, permitting its use in various pharmaceutical products.
In vivo studies have been conducted to assess the safety of these compounds. For instance, research on tilmicosin-loaded nanoparticles made from this compound showed no inflammation at the injection site in mice. Cytotoxicity studies in cell cultures and acute toxicity tests in mice further demonstrated that these nanoparticles have little to no toxicity.
Similarly, extensive safety evaluations of PEG-40 this compound have been performed. An acute toxicity test of a blank nanoemulsion containing a high concentration (~20%) of PEG-40 this compound was conducted in mice. The nanoemulsion was administered orally at a high dose, and observations over 14 days showed no mortality, abnormal behavioral changes, or significant differences in the gross anatomy of internal organs. These findings suggest that nanoemulsions composed of a high amount of PEG-40 this compound are acceptable for oral delivery of active compounds. Longer-term studies in rats and dogs, with doses up to 5% of their diet for six months, also reported no treatment-related adverse effects.
In Vitro Cytotoxicity Studies
The assessment of cytotoxicity is a fundamental step in evaluating the safety of pharmaceutical excipients. Various studies have investigated the in vitro effects of this compound and its derivatives on different cell lines.
A study evaluating a nanoemulsion containing a high concentration (approximately 20%) of PEG-40 this compound demonstrated no cytotoxic effects on several cell lines. Similarly, research on tilmicosin-loaded solid lipid nanoparticles prepared with this compound showed that the nanoparticles had minimal to no toxicity in cell culture studies.
However, other derivatives have shown concentration-dependent cytotoxicity. For instance, Cremophor EL and Cremophor RH 40 have been reported to induce cell damage in endothelial and intestinal epithelial cells at concentrations of 5 mg/mL and higher. In these studies, Cremophor EL was found to be more toxic than Cremophor RH 40. The tolerable concentration limit for Cremophor EL was reported to be as low as 0.1 mg/mL in brain endothelial cell lines, while for Caco-2 epithelial cells, it was 5 mg/mL.
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Formulation | Cell Line(s) | Concentration | Observed Effect |
| Nanoemulsion with ~20% PEG-40 this compound | Various cell lines | Not specified | No cytotoxic effect observed |
| This compound Solid Lipid Nanoparticles | Not specified | Not specified | Little or no toxicity |
| Cremophor EL | Endothelial and Intestinal Epithelial Cells | ≥ 5 mg/mL | Cell damage |
| Cremophor EL | Brain Endothelial Cells | 0.1 mg/mL | Tolerable concentration limit |
| Cremophor EL | Caco-2 Epithelial Cells | 5 mg/mL | Tolerable concentration limit |
| Cremophor RH 40 | Endothelial and Intestinal Epithelial Cells | ≥ 5 mg/mL | Cell damage (less toxic than Cremophor EL) |
In Vivo Acute and Long-term Toxicity Evaluations
Animal studies are crucial for determining the systemic toxicity of substances. Acute and long-term toxicity evaluations of this compound and its derivatives have been conducted in various animal models.
The acute toxicity of several polyoxyl hydrogenated castor oils, including the polyoxyl 40 derivative, has been found to be very low in rats, with a lethal dose (LD50) greater than 5000 mg/kg of body weight. An acute toxicity test of a blank nanoemulsion containing a high concentration of PEG-40 this compound was conducted in mice. The nanoemulsion was administered orally at a single dose of 5000 mg/kg body weight, and the animals were observed for 14 days. No hazardous effects, abnormal behavioral changes, or mortality were observed.
Similarly, the LD50 of blank solid lipid nanoparticles made from this compound was found to exceed 5 g/kg of body weight in mice, categorizing them as having low toxicity.
A short-term toxicity study involving intravenous administration of PEG-40 this compound for four weeks showed no systemic toxicity at doses of 300 and 900 mg/kg. However, at a dose of 2700 mg/kg, slight ataxia and a significant reduction in body weight were observed in male animals, with a slight weight reduction in females.
Interactive Data Table: Acute Toxicity of this compound Derivatives
| Compound | Animal Model | Route of Administration | LD50 Value |
| Polyoxyl 25, 40, & 60 this compound | Rat | Not specified | > 5000 mg/kg |
| Blank Nanoemulsion with PEG-40 this compound | Mouse | Oral | > 5000 mg/kg |
| Blank this compound Solid Lipid Nanoparticles | Mouse | Not specified | > 5 g/kg |
Immunological Response and Hypersensitivity Research
While generally considered safe, certain derivatives of this compound, particularly polyethoxylated versions like Cremophor EL, have been associated with immunological responses and hypersensitivity reactions.
In vitro studies have shown that Cremophor EL can activate the human complement system. Incubation of human serum with paclitaxel (B517696) formulated in Cremophor EL and ethanol (B145695) resulted in an increased formation of the complement activation marker SC5b-9. Further experiments indicated that this effect was primarily due to Cremophor EL, which can form micelles that trigger complement activation. This activation is considered a possible contributor to the hypersensitivity reactions observed in patients receiving drugs formulated with this excipient.
Some research indicates that the adjuvant effect of polyoxyethylated castor oil, which enhances the immune response to antigens, may be mediated by oxygen radicals.
In canines, polyoxyethylene this compound derivatives have been shown to cause anaphylactoid reactions. Intradermal testing in dogs with various HCO-ethoxylates (HCO-25, -40, -60, and -80) resulted in wheal-and-flare reactions, indicating mast cell degranulation. A study on HCO-60 in dogs demonstrated that intravenous injection led to a decrease in blood pressure, flushing, swelling, and itching, which correlated with an increase in plasma histamine (B1213489) levels. These symptoms were attributed to histamine release from mast cells in the skin and could be suppressed by pretreatment with an antihistamine. This specific toxicity was not observed in monkeys, rabbits, guinea pigs, or rats.
Furthermore, cases of allergic contact dermatitis have been reported in humans due to this compound and its principal fatty acid, 12-hydroxystearic acid.
Interactive Data Table: Immunological and Hypersensitivity Research Findings
| Compound/Derivative | Research Area | Finding |
| Cremophor EL | Complement Activation (In Vitro) | Increased formation of SC5b-9 in human serum, suggesting complement activation |
| Polyoxyethylated Castor Oil | Adjuvant Effect | Enhances humoral immune response, potentially mediated by oxygen radicals |
| HCO-25, -40, -60, -80 | Anaphylactoid Reactions (Dogs) | Caused wheal-and-flare reactions and mast cell degranulation in intradermal tests |
| HCO-60 | Histamine Release (Dogs) | Intravenous injection led to symptoms consistent with histamine release from skin mast cells |
| This compound / 12-hydroxystearic acid | Allergic Contact Dermatitis (Humans) | Documented as a cause of allergic contact dermatitis |
Sustainability, Environmental Impact, and Future Research Horizons
Hydrogenated Castor Oil as a Sustainable Bio-based Material
Derived from the castor bean plant (Ricinus communis), HCO presents a renewable alternative to traditional petroleum-based products. Its environmental profile is a key driver of its growing adoption across various industries.
This compound is a fully hydrogenated vegetable oil made from 100% renewable raw materials of plant origin. ricinash.com The castor plant is a resilient crop that can be cultivated in a variety of climates, including arid and semi-arid regions, often on land not suitable for food crops. This minimizes competition with food production, a critical aspect of sustainable sourcing. The plant's ability to grow with minimal water further enhances its eco-friendly profile.
The use of castor oil and its derivatives, like HCO, is on the rise as industries seek to reduce their environmental footprint. acme-hardesty.com This shift is driven by a growing awareness of the negative impacts of petrochemicals, such as pollution and climate change. acme-hardesty.com As a biodegradable and sustainable resource, castor oil is considered a "green" alternative. acme-hardesty.com
Key Attributes of Castor Oil as a Renewable Resource:
| Attribute | Description |
| Source | Derived from the seeds of the castor bean plant (Ricinus communis). |
| Renewability | As a plant-based resource, it is fully renewable. |
| Cultivation | Can be grown in diverse climates, including arid regions, often on non-food-producing land. |
| Water Usage | Requires minimal water for cultivation. |
| "Green" Status | Considered a sustainable and biodegradable alternative to petrochemicals. acme-hardesty.com |
This compound is recognized for its biodegradability, which is a significant advantage over many synthetic, petroleum-based materials. ambujasolvex.comambujasolvex.com While specific environmental fate studies on this compound are not extensively detailed in the provided results, information on similar substances like dehydrated castor oil suggests a favorable environmental profile.
Studies on dehydrated castor oil indicate that while it may not meet the stringent criteria for being classified as "readily biodegradable," it is expected to biodegrade and not persist in aquatic or soil environments. santos.com It is anticipated that when released into the environment, due to its low water solubility, it will likely partition to soil and sediment where it will be broken down by microorganisms. santos.com The bioaccumulation potential is also considered to be low. santos.com
Environmental Fate Profile of a Similar Substance (Dehydrated Castor Oil):
| Parameter | Finding | Source |
| Persistence | Not expected to persist in the aquatic or soil environment. | santos.com |
| Biodegradation | Does biodegrade, although may not be "readily biodegradable." | santos.com |
| Bioaccumulation | Low potential for bioaccumulation. | santos.com |
| Environmental Partitioning | Likely to partition to soil and sediment. | santos.com |
In comparison to petroleum-based alternatives such as petrolatum and synthetic polymers, this compound offers a more sustainable and environmentally friendly option. ambujasolvex.comtomsofmaine.ca The heavy reliance on petroleum-based products contributes to significant environmental challenges, including pollution, carbon emissions, and ecosystem damage. acme-hardesty.comambujasolvex.com
Petroleum is a non-renewable resource, and its extraction and processing have well-documented adverse environmental effects. acme-hardesty.com In contrast, castor oil is derived from a renewable plant source. acme-hardesty.com This fundamental difference in origin is a primary reason for the shift towards bio-based materials like HCO in various industries, including lubricants and personal care products. ambujasolvex.com
Environmental Comparison: this compound vs. Petroleum-Based Alternatives
| Feature | This compound | Petroleum-Based Alternatives (e.g., Petrolatum, Synthetic Waxes) |
| Source | Renewable (Plant-based) | Non-renewable (Fossil fuels) |
| Biodegradability | Biodegradable | Generally not biodegradable, leading to long-term environmental persistence. |
| Carbon Footprint | Lower, as the carbon is part of the natural carbon cycle. | Higher, contributes to the release of fossil-derived carbon into the atmosphere. |
| Toxicity | Generally non-toxic and safe for various applications. ambujasolvex.comambujasolvex.com | Can contain impurities and chemicals that may be harmful to the environment and human health. ambujasolvex.com |
Environmental Considerations in this compound Production
While this compound is a bio-based material, its production process, particularly the hydrogenation step, has environmental implications that need to be managed.
The hydrogenation of castor oil is a chemical process that typically requires elevated temperatures and pressures, leading to energy consumption. The conventional process involves heating the oil in the presence of a catalyst and hydrogen gas. However, advancements in catalysis and process optimization are aimed at reducing the energy intensity of this process.
Factors Influencing Energy Consumption in Castor Oil Hydrogenation:
| Factor | Description |
| Process Type | Conventional high-pressure hydrogenation versus alternative methods like catalytic transfer hydrogenation (CTH). |
| Catalyst Efficiency | More active catalysts can enable the reaction to proceed at lower temperatures and pressures. |
| Process Optimization | Improvements in reactor design and heat recovery can enhance energy efficiency. |
| Reaction Conditions | Temperature and pressure are significant drivers of energy consumption. |
Nickel-based catalysts are commonly used in the hydrogenation of castor oil. nih.gov While effective, the use of these catalysts presents environmental considerations. Nickel catalysts can be pyrophoric (ignite spontaneously in air) when dry and must be handled with care. acsgcipr.org
A primary environmental concern is the potential for the catalyst, which is a heavy metal, to be lost in waste streams. acsgcipr.org To mitigate this, the nickel catalyst is typically reclaimed and reused for environmental and economic reasons. tomsofmaine.ca The management of spent catalysts is crucial to prevent environmental contamination. Sustainable practices for catalyst management include closed-loop recycling and recovery of the metal. acsgcipr.org
Research is also ongoing to develop more environmentally benign and efficient catalysts. This includes exploring catalysts that are less toxic, more stable, and can be easily separated and recycled. mdpi.com
Environmental Considerations for Nickel Catalysts in Hydrogenation:
| Consideration | Mitigation Strategy |
| Toxicity | Proper handling and containment to prevent release into the environment. |
| Waste Management | Recovery and recycling of spent catalysts to minimize waste and prevent metal pollution. tomsofmaine.ca |
| Catalyst Leaching | Ensuring the catalyst is effectively removed from the final product and waste streams. |
| Resource Depletion | Recycling of nickel reduces the need for mining new resources. |
Life Cycle Assessment (LCA) Approaches for this compound Production
The production of the raw material, castor oil, is a significant phase in the LCA of HCO. Studies have been conducted to assess the environmental impacts of castor cultivation, comparing different agricultural input levels. For instance, one study highlighted that high-input cultivation, despite higher initial resource use, can result in a more sustainable scenario per unit of castor oil produced due to significantly higher yields. mdpi.com The LCA of castor oil production often focuses on GHG emissions, with the carbon footprint being a key metric. mdpi.com The system boundaries for such assessments typically include all agricultural processes and the oil extraction phase. mdpi.com
By conducting a thorough LCA, companies can identify specific areas for improvement in the production chain of this compound. The insights gained from an LCA can inform strategies to enhance sustainability and can lead to the creation of an Environmental Product Declaration (EPD), which provides transparent and verified data about the environmental performance of the product. castor-international.nl
Key Stages in the Life Cycle Assessment of this compound:
| Stage | Key Considerations | Potential Environmental Hotspots |
| Castor Bean Cultivation | Land use, fertilizer and pesticide application, water consumption, harvesting methods. | Greenhouse gas emissions from agricultural inputs, water depletion, soil degradation. |
| Castor Oil Extraction | Energy consumption for pressing and/or solvent extraction, solvent recovery. | Fossil fuel consumption, solvent emissions, waste generation (castor cake). |
| Hydrogenation Process | Energy for heating and pressurization, catalyst production and use, hydrogen production. | High energy demand, catalyst disposal, emissions from hydrogen production. |
| Distribution and Use | Transportation of raw materials and final product. | Fuel consumption and associated emissions. |
| End-of-Life | Biodegradability, disposal methods. | Landfill impact (though HCO is biodegradable). |
Green Chemistry Principles in Process Optimization
The application of green chemistry principles is crucial for enhancing the sustainability of this compound production. These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oil-gasportal.comacs.org
The 12 Principles of Green Chemistry and Their Application to HCO Production:
| Principle | Description | Relevance to this compound Production |
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org | Optimizing reaction conditions to maximize the conversion of castor oil to HCO, thereby minimizing byproducts and unreacted starting materials. |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | The hydrogenation of castor oil is an addition reaction, which inherently has a high atom economy as hydrogen atoms are incorporated into the final product. |
| 3. Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity. acs.org | Exploring the use of non-toxic, heterogeneous catalysts that can be easily separated and reused, reducing the risk of contamination in the final product and waste streams. |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | This compound is a bio-based and biodegradable product, making it an attractive and safer alternative to some synthetic chemicals. google.com |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. acs.org | Developing solvent-free hydrogenation processes or utilizing greener solvents like water or supercritical CO₂ can significantly reduce the environmental impact. chemcopilot.com |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org | Utilizing more efficient catalysts that operate under milder conditions (lower temperature and pressure) can lead to substantial energy savings. nih.gov Catalytic transfer hydrogenation, for example, can be performed at ambient temperatures and pressures. nih.gov |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org | The production of HCO is fundamentally aligned with this principle as it utilizes castor oil, a renewable vegetable oil. sphinxsai.com |
| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org | The direct hydrogenation of castor oil to HCO is a relatively straightforward process that avoids complex intermediate steps. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. sphinxsai.com | The hydrogenation process relies on catalysts (e.g., nickel, palladium) which increase reaction efficiency and can often be recycled and reused. nih.gov |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. acs.org | This compound is biodegradable, which is a significant advantage over many petroleum-based waxes and fats. |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. chemcopilot.com | Implementing in-process monitoring can help optimize reaction conditions to prevent the formation of unwanted byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. chemcopilot.com | Using stable, non-pyrophoric catalysts and designing processes that operate at lower pressures can enhance the overall safety of HCO production. |
Emerging Trends and Future Research Directions
Novel Derivatization and Functionalization Strategies for Expanded Applications
The unique chemical structure of castor oil, with its hydroxyl group, double bond, and ester linkages, provides numerous opportunities for chemical modification to produce a wide range of derivatives with tailored properties. researchgate.net this compound itself serves as a platform for further derivatization, expanding its utility in various industrial applications.
Future research is focused on developing novel derivatization and functionalization strategies. For instance, the hydroxyl group in this compound can be a site for esterification, etherification, and urethane (B1682113) formation to create new polymers and specialty chemicals. researchgate.net These modifications can alter properties such as melting point, solubility, and reactivity, leading to new applications in areas like biodegradable lubricants, advanced coatings, and specialty plastics. nih.gov
One area of interest is the synthesis of estolides from this compound. Estolides are a class of bio-based esters with excellent lubricating properties. Research into the synthesis and characterization of these derivatives could lead to the development of high-performance, environmentally friendly lubricants. semanticscholar.org
Optimization of Production Processes for Enhanced Sustainability and Cost-effectiveness
The commercial viability and environmental sustainability of this compound are closely linked to the efficiency of its production process. nih.gov Future research will continue to focus on optimizing the hydrogenation of castor oil to make it more energy-efficient and cost-effective.
Key areas for process optimization include:
Catalyst Development: Research into more active, selective, and durable catalysts can lead to lower reaction temperatures and pressures, reducing energy consumption. researchgate.net The development of catalysts from cheaper, more abundant metals is also a priority.
Process Intensification: Exploring continuous flow hydrogenation processes instead of batch reactors can improve efficiency, reduce reaction times, and allow for better process control.
Solvent Selection: Investigating the use of green solvents or solvent-free conditions can minimize the environmental impact and reduce separation costs. scispace.com
Feedstock Quality: Optimizing the extraction and purification of castor oil can lead to a higher quality feedstock for hydrogenation, improving reaction efficiency and catalyst lifetime. nih.govsemanticscholar.org
Mathematical modeling and experimental design methodologies, such as response surface methodology and factorial design, are valuable tools for identifying the optimal process parameters for castor oil extraction and subsequent hydrogenation. nih.govmdpi.comnih.gov
Development of Advanced Materials with Tunable Properties
This compound is a versatile building block for the development of advanced bio-based materials. Its long-chain fatty acid structure and hydroxyl functionality make it suitable for incorporation into various polymer systems.
Future research is directed towards creating materials with tunable properties by controlling the chemical structure and morphology of HCO-based polymers. For example, by reacting this compound with different diisocyanates, a range of polyurethanes with varying hardness, flexibility, and thermal stability can be synthesized. nih.gov
Furthermore, HCO can be used as a plasticizer or a dispersing agent in thermoplastic polymer compositions. google.com Research into the compatibility and interaction of HCO with different polymers can lead to the development of novel biocomposites with enhanced mechanical properties and biodegradability. The preparation of functionalized castor oil derivatives through reactions like ring-opening and transesterification of epoxidized castor oil can also yield materials with tunable physical properties for specific industrial needs. rsc.org
Integration into Circular Economy Models and Biorefinery Concepts
The production and use of this compound can be integrated into circular economy models and biorefinery concepts to maximize resource utilization and minimize waste. A biorefinery approach involves the conversion of biomass into a spectrum of marketable products and bioenergies. dtu.dkmdpi.com
In a castor-based biorefinery, every part of the castor plant and the byproducts of oil processing can be utilized. researchgate.netscribd.comresearchgate.net For example, the castor cake, the residue left after oil extraction, is rich in nitrogen and can be used as an organic fertilizer. researchgate.net The stems and leaves of the castor plant can serve as a source of lignocellulosic biomass for the production of biofuels. researchgate.net
Future research in this area will focus on:
Valorization of Byproducts: Developing efficient methods to convert byproducts from castor oil and HCO production into valuable chemicals and materials.
Integrated Processes: Designing integrated biorefineries that combine the production of HCO with the synthesis of other bio-based chemicals and fuels from castor feedstock.
By adopting a biorefinery approach, the castor industry can move towards a more sustainable and economically viable model, contributing to the development of a circular bioeconomy.
Q & A
Q. What analytical methods are recommended for confirming the identity and purity of hydrogenated castor oil in pharmacopeial standards?
- The fatty acid composition analysis via gas chromatography (GC) using an Agilent DB-WAX column with G16 phase is validated for identity confirmation. This method distinguishes hydrogenated from non-hydrogenated castor oil by detecting saturation levels . Additionally, iodine value determination via AOCS Official Method Cd 1-25 (Wijs’ Method) is critical. This involves reacting the oil with iodine monochloride and titrating excess iodine with sodium thiosulfate. Net mL consumption of Na₂S₂O₃ determines iodine values, with typical results for this compound averaging ~28.5 g I₂/100g .
Q. How does hydrogenation alter the chemical properties of castor oil, and what parameters should be monitored during synthesis?
- Hydrogenation reduces double bonds in ricinoleic acid, increasing saturation and stability. Key parameters include:
- Iodine Value : Post-hydrogenation, iodine values drop from ~82–85 g I₂/100g (unmodified castor oil) to <30 g I₂/100g, confirming reduced unsaturation .
- Hydroxyl Value : Retained hydroxyl groups (~140 mg KOH/g) enable esterification for derivatives like PEG-40 this compound .
- Melting Point : Hydrogenation raises the melting point from ~-12°C (unmodified) to ~86°C, impacting rheological behavior .
Q. What standardized tests are used to differentiate ethoxylated this compound from non-ethoxylated variants?
- Identification C in pharmacopeial monographs specifies ethoxylation via FTIR or NMR to detect ethylene oxide adducts. Ethoxylated versions (e.g., PEG-40) show characteristic ether linkages (C-O-C) at ~1100 cm⁻¹ in FTIR. Non-ethoxylated variants lack these peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data when analyzing this compound derivatives?
- Contradictions in GC or HPLC results (e.g., unexpected fatty acid ratios) may arise from incomplete hydrogenation or ethoxylation. Mitigation strategies include:
- Suitability Testing : Validate column resolution (e.g., ≥2.0 resolution between ricinoleic and stearic acid peaks) .
- Spiked Recovery Tests : Add known standards (e.g., 12-hydroxystearic acid) to confirm method accuracy. Recovery rates should be 95–105% .
- Mechanochemical Stability Studies : Use techniques like LC-MS to detect degradation byproducts under stress conditions (e.g., oxidative milling with Oxone®) .
Q. What methodological approaches optimize the rheological performance of this compound in gel formulations?
- Excipient Synergy : PEG-40 this compound increases gel viscosity (e.g., in HEC-based gels) due to its surfactant properties, while propylene glycol reduces viscosity. Optimal concentrations (e.g., 1–5% w/w PEG-40) balance structural integrity and spreadability .
- Dynamic Rheometry : Use oscillatory shear tests (frequency sweeps, amplitude sweeps) to measure storage (G') and loss (G'') moduli. This compound enhances G' in gels, indicating elastic dominance .
Q. How do nanoparticle drug delivery systems leverage this compound, and what stability challenges exist?
- Nanoparticle Fabrication : this compound forms solid lipid nanoparticles (SLNs) via hot homogenization. Particle size (150–900 nm) affects drug release kinetics; smaller particles (150 nm) show faster API release in vitro .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) monitor particle aggregation via dynamic light scattering (DLS). Lyophilization with cryoprotectants (e.g., trehalose) prevents instability .
Q. What are the immunotoxicological implications of PEGylated this compound in parenteral formulations?
- Hypersensitivity Risk : PEG-60 this compound has induced IgG-mediated erythroblastopenia in leukemia patients. In vitro co-culture assays with patient bone marrow and IgG can predict hapten-like immune responses .
- Species-Specific Toxicity : Beagle dogs show systemic irritation (e.g., hepatic weight changes) at high doses (2,840 mg/kg), while rats and primates tolerate similar exposures. Use cross-species models to validate safety margins .
Methodological Challenges and Data Interpretation
Q. How should researchers address variability in iodine value measurements across this compound batches?
- Standardized Blank Corrections : Subtract blank Na₂S₂O₃ consumption (e.g., 33.27 mL in controls) to normalize batch data. Use spiked samples (98.7% recovery) to calibrate titrations .
- Statistical Outlier Analysis : Apply Grubbs’ test to exclude outliers (e.g., iodine values >30 g I₂/100g in fully hydrogenated batches) .
Q. What advanced characterization techniques elucidate the structural heterogeneity of ethoxylated this compound?
- MALDI-TOF MS : Resolves ethoxylation degree (e.g., PEG-40 vs. PEG-60) by detecting oligomer mass distributions.
- NMR Spectroscopy : ¹H-NMR quantifies ethylene oxide units via integration of –CH₂CH₂O– peaks at δ 3.6–3.8 ppm .
Safety and Regulatory Considerations
Q. What non-clinical models are recommended for assessing the dermal safety of this compound excipients?
- 21-Day Human Patch Tests : Apply 3% PEG-60 this compound formulations under occlusion. No irritation was observed in 12 volunteers, supporting safety for topical use .
- Subchronic Dermal Toxicity : In ChR-CD rats, daily application (2,840 mg/kg) for 13 weeks showed no histopathological changes, though transient hepatic weight fluctuations occurred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
